molecular formula C5H7F2IO B2616019 4,4-Difluoro-2-(iodomethyl)oxolane CAS No. 2138271-33-5

4,4-Difluoro-2-(iodomethyl)oxolane

Cat. No.: B2616019
CAS No.: 2138271-33-5
M. Wt: 248.011
InChI Key: UACFIUCWRPZTLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Difluoro-2-(iodomethyl)oxolane (IUPAC Name: 4,4-difluoro-2-(iodomethyl)tetrahydrofuran) is a specialized fluorinated building block of interest in medicinal and synthetic chemistry. This compound features a tetrahydrofuran (oxolane) ring system incorporating both a reactive iodomethyl handle and a metabolically stable difluoro moiety at the 4-position. The incorporation of fluorine atoms, particularly the difluoromethyl (CF2H) group, is a established strategy in agrochemical and pharmaceutical research to fine-tune the properties of lead compounds. The CF2H group can act as a hydrogen bond donor, influence lipophilicity, and improve metabolic stability and membrane permeability . The presence of the iodomethyl group makes this molecule a versatile electrophilic intermediate, suitable for various cross-coupling reactions and nucleophilic substitutions, enabling the construction of more complex, fluorinated architectures. Its primary research application lies in its use as a key precursor for the synthesis of difluoromethylated heterocycles and other complex molecules, facilitating late-stage difluoromethylation strategies that are crucial in modern drug discovery campaigns . This product is intended for research purposes by qualified laboratory personnel. 4,4-Difluoro-2-(iodomethyl)oxolane is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,4-difluoro-2-(iodomethyl)oxolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F2IO/c6-5(7)1-4(2-8)9-3-5/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UACFIUCWRPZTLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC1(F)F)CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F2IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138271-33-5
Record name 4,4-difluoro-2-(iodomethyl)oxolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 4,4-Difluoro-2-(iodomethyl)oxolane

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis and characterization of 4,4-Difluoro-2-(iodomethyl)oxolane (also referred to as 4,4-difluoro-2-(iodomethyl)tetrahydrofuran). This guide is structured for researchers requiring a robust, scalable route to this fluorinated heterocycle, often utilized as a bioisostere or intermediate in nucleoside analog development.

Executive Summary

Target Molecule: 4,4-Difluoro-2-(iodomethyl)oxolane Core Application: Metabolic stability enhancement, nucleoside modification, and fragment-based drug discovery (FBDD). Synthetic Strategy: A three-step convergent synthesis starting from commercially available ethyl bromodifluoroacetate and allyl bromide. The key transformation is a regioselective 5-exo-trig iodocyclization of a gem-difluoro homoallylic alcohol.

Retrosynthetic Analysis

The construction of the oxolane (tetrahydrofuran) core with a specific gem-difluoro substitution pattern relies on the intramolecular cyclization of a linear precursor.

  • Disconnection: The C–O bond at position 2 is formed via electrophilic activation of the alkene.

  • Precursor: 2,2-Difluoro-4-penten-1-ol .[1][2][3]

  • Starting Materials: Ethyl bromodifluoroacetate (Reformatsky reagent precursor) and allyl bromide.

Logic of the Route

The gem-difluoro group is introduced early via a Reformatsky-type alkylation. This prevents the need for late-stage deoxofluorination (e.g., using DAST), which is often low-yielding on oxygenated rings due to elimination side reactions. The iodine handle installed during cyclization allows for subsequent functionalization (e.g., azide displacement, alkylation).

Retrosynthesis Target 4,4-Difluoro-2-(iodomethyl)oxolane Precursor 2,2-Difluoro-4-penten-1-ol Target->Precursor Iodocyclization (5-exo-trig) Ester Ethyl 2,2-difluoro-4-pentenoate Precursor->Ester Reduction (NaBH4) SM Ethyl bromodifluoroacetate + Allyl Bromide Ester->SM Reformatsky (Zn, THF)

Figure 1: Retrosynthetic pathway designed to install the fluorine atoms prior to ring closure.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 2,2-difluoro-4-pentenoate

This step utilizes a Reformatsky reaction.[4] The use of zinc activates the difluoroacetate for nucleophilic attack on the allyl bromide.

Reagents:

  • Ethyl bromodifluoroacetate (1.0 equiv)

  • Allyl bromide (1.2 equiv)

  • Zinc dust (activated, 1.3 equiv)

  • THF (anhydrous)[5]

Protocol:

  • Activation: Suspend zinc dust in anhydrous THF under argon. Activate with a catalytic amount of TMSCl (trimethylsilyl chloride) or 1,2-dibromoethane if necessary.

  • Initiation: Add a small portion (~10%) of the ethyl bromodifluoroacetate and allyl bromide mixture to the refluxing zinc suspension to initiate the reaction (exotherm observed).

  • Addition: Dropwise add the remaining mixture of halides over 1 hour, maintaining a gentle reflux.

  • Completion: Stir at reflux for an additional 2–4 hours. Monitor by TLC or GC-MS.

  • Workup: Cool to 0°C. Quench with 1M HCl. Extract with diethyl ether (3x). Wash combined organics with saturated NaHCO₃ and brine. Dry over MgSO₄ and concentrate.

  • Purification: Distillation under reduced pressure (approx. 60–70°C at 20 mmHg) yields the ester as a colorless oil.

Step 2: Reduction to 2,2-Difluoro-4-penten-1-ol

Selective reduction of the ester to the primary alcohol without affecting the alkene or the difluoro group.

Reagents:

  • Ethyl 2,2-difluoro-4-pentenoate (1.0 equiv)

  • Sodium Borohydride (NaBH₄, 1.5 equiv)

  • Ethanol (absolute)

Protocol:

  • Setup: Dissolve the ester in absolute ethanol at 0°C.

  • Addition: Add NaBH₄ portion-wise over 30 minutes. The reaction is exothermic; maintain temperature <10°C.

  • Reaction: Allow to warm to room temperature and stir for 4 hours.

  • Quench: Cool to 0°C. Carefully quench with saturated NH₄Cl solution.

  • Extraction: Remove ethanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3x).

  • Purification: Silica gel flash chromatography (Hexanes/EtOAc 8:2) affords the alcohol.

Step 3: Iodocyclization to 4,4-Difluoro-2-(iodomethyl)oxolane

The critical ring-closing step. The mechanism proceeds via a 5-exo-trig pathway, favored by Baldwin's rules.

Reagents:

  • 2,2-Difluoro-4-penten-1-ol (1.0 equiv)

  • Iodine (I₂, 2.0 equiv)

  • Sodium Bicarbonate (NaHCO₃, 3.0 equiv) or K₂CO₃

  • Acetonitrile (MeCN) or DCM

Protocol:

  • Preparation: Dissolve the alcohol in MeCN (0.1 M concentration) and add solid NaHCO₃.

  • Cyclization: Cool to 0°C. Add Iodine portion-wise. Protect from light.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature overnight. The solution will be dark violet.

  • Quench: Add saturated aqueous Na₂S₂O₃ (sodium thiosulfate) until the iodine color disappears (solution turns pale yellow/colorless).

  • Workup: Extract with diethyl ether. Wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography on silica gel. Note: The product may be sensitive to light and heat; store in the dark at -20°C.

Mechanistic Insight

The reaction is driven by the formation of a bridged iodonium ion intermediate. The oxygen nucleophile attacks the more substituted carbon (Markovnikov-like) or the position leading to the 5-membered ring (5-exo-trig), which is kinetically favored over the 6-endo-dig product.

Mechanism Alkene Alkene Precursor Iodonium Bridged Iodonium Intermediate Alkene->Iodonium + I+ Transition 5-exo-trig Transition State Iodonium->Transition Intramolecular O-Attack Product 4,4-Difluoro-2-(iodomethyl)oxolane Transition->Product - H+

Figure 2: Mechanistic pathway of the iodocyclization. The gem-difluoro group at C4 (relative to O) creates a dipole effect but does not sterically hinder the 5-exo cyclization.

Characterization Data

The presence of the gem-difluoro group introduces characteristic splitting patterns in the NMR spectra due to heteronuclear coupling (


, 

,

).
Table 1: Expected NMR Spectral Data
NucleusChemical Shift (δ ppm)MultiplicityCoupling Constants (Hz)Assignment
¹H NMR 4.20 – 4.45Multiplet-H-2 (Methine, α-O)
3.90 – 4.10Multiplet-H-5 (Methylene, α-O)
3.25 – 3.45Multiplet-CH₂I (Iodomethyl)
2.40 – 2.80MultipletComplexH-3 (Methylene, α-CF₂)
¹⁹F NMR -105 to -125AB System

CF₂ (Diastereotopic)
¹³C NMR ~122.0Triplet

C-4 (CF₂)
~78.0Doublet/Triplet-C-2 (CH-O)
~68.0Triplet

C-5 (CH₂-O)
~8.0Singlet-CH₂I

Note: The C-3 methylene protons often appear as a complex multiplet due to coupling with both the gem-fluorines and the H-2 methine.

Safety & Handling

  • Ethyl Bromodifluoroacetate: Lachrymator and corrosive. Handle in a fume hood.

  • Allyl Bromide: Highly toxic, lachrymator, and flammable.

  • Iodine: Corrosive solid; sublimation hazard. Weigh in a fume hood.

  • Product Stability: Iodomethyl ethers can be thermally unstable. Avoid high temperatures during distillation or solvent removal. Store under inert gas in the cold.

References

  • General Iodocyclization Methodology: Knight, D. W. (2002). Iodocyclization Reactions. Organic Reactions. [Link]

  • Synthesis of Fluorinated Piperidines via Iodocyclization (Analogous Chemistry): Van Hende, E., et al. (2012). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. Organic & Biomolecular Chemistry, 10, 4516-4523. [Link]

  • Properties of gem-Difluoro Compounds: O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37, 308-319. [Link]

Sources

role of fluorine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: The Strategic Role of Fluorine in Medicinal Chemistry

Abstract

Fluorine has become an indispensable element in modern medicinal chemistry, transitioning from a chemical curiosity to a cornerstone of rational drug design. Its unique and potent electronic properties, combined with a size comparable to hydrogen, allow for strategic molecular modifications that can profoundly enhance a drug candidate's pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth exploration of the multifaceted roles of fluorine, elucidating the underlying physicochemical principles that govern its effects. We will examine its impact on metabolic stability, target binding affinity, physicochemical properties such as pKa and lipophilicity, and conformational behavior. Furthermore, this guide will touch upon the synthetic strategies that have enabled its widespread use and its critical role in advanced diagnostic techniques like Positron Emission Tomography (PET).

The Foundational Properties of the Fluorine Atom

The outsized influence of fluorine in drug design stems from a unique combination of fundamental properties that distinguish it from hydrogen and other halogens. Understanding these core characteristics is essential to appreciating its strategic application.

  • High Electronegativity: Fluorine is the most electronegative element (Pauling scale: 3.98), giving it a powerful ability to withdraw electron density. This inductive effect is central to its ability to modulate the properties of neighboring functional groups.[1]

  • Small Atomic Radius: With a van der Waals radius of approximately 1.47 Å, fluorine is only slightly larger than hydrogen (~1.20 Å).[1][2] This allows it to act as a bioisostere of hydrogen, replacing C-H bonds with minimal steric perturbation while introducing profound electronic changes.[3][4]

  • Strong Carbon-Fluorine Bond: The C-F bond is one of the strongest covalent bonds in organic chemistry (~485 kJ/mol for an sp³ carbon).[1] This exceptional stability is the primary reason for its effectiveness in enhancing metabolic resistance.[2]

  • Modest Lipophilicity Contribution: A single fluorine-for-hydrogen substitution often leads to a slight increase in lipophilicity (LogP).[1] However, the effect is complex and context-dependent; polyfluorination, particularly in groups like trifluoromethyl (CF₃), can decrease lipophilicity due to the atom's high polarity and low polarizability.[1]

These properties do not act in isolation but combine to create a powerful toolkit for the medicinal chemist to fine-tune drug candidates for improved safety and efficacy.

Enhancing Pharmacokinetics: The Journey of a Fluorinated Drug in the Body

The introduction of fluorine can dramatically alter a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, often transforming a promising but flawed lead compound into a viable clinical candidate.[5]

Metabolic Stability: The "Metabolic Blocking" Strategy

One of the most celebrated roles of fluorine is its ability to block metabolic "soft spots." Many drug candidates fail because they are rapidly broken down by metabolic enzymes, primarily the Cytochrome P450 (CYP) family in the liver.[6] These enzymes often function by oxidizing vulnerable C-H bonds.

By replacing a metabolically labile C-H bond with a robust C-F bond, chemists can effectively shield that position from enzymatic attack.[1][2] The high energy of the C-F bond makes it resistant to the oxidative processes that would normally cleave a C-H bond, thereby increasing the drug's half-life and systemic exposure.[6][7] For example, the para-fluorophenyl group in the cholesterol-lowering drug ezetimibe enhances metabolic stability by preventing oxidative hydroxylation.[7][8]

G cluster_0 Standard Metabolism cluster_1 Fluorine-Mediated Metabolic Blocking Drug_CH Drug with C-H bond CYP450_1 CYP450 Enzyme Drug_CH->CYP450_1 Metabolic 'Soft Spot' Metabolite_COH Oxidized Metabolite (Inactive) CYP450_1->Metabolite_COH Oxidation Drug_CF Drug with C-F bond CYP450_2 CYP450 Enzyme Drug_CF->CYP450_2 Strong C-F Bond No_Reaction Metabolism Blocked (Active Drug Persists) CYP450_2->No_Reaction No Oxidation

Figure 1: Workflow demonstrating how fluorine blocks metabolic oxidation.
Modulating Lipophilicity and Membrane Permeability

A drug's ability to pass through cell membranes, including the intestinal wall for oral absorption or the blood-brain barrier for CNS targets, is critically dependent on its lipophilicity.[7] Fluorination provides a nuanced tool for tuning this property.

  • Single Fluorine Substitution: Generally increases lipophilicity, which can improve passive membrane permeability.[4]

  • Trifluoromethyl (CF₃) Groups: Can either increase or decrease lipophilicity depending on the molecular context, allowing for fine-tuning of a drug's distribution profile.[1]

Strategic fluorination can therefore enhance oral bioavailability and tissue penetration.[2] For instance, the addition of a para-trifluoromethyl group to create fluoxetine increased its lipophilicity and CNS penetration, enabling effective engagement with the serotonin transporter.[7]

Optimizing Pharmacodynamics: Enhancing Target Interaction

Beyond improving pharmacokinetics, fluorine can directly enhance how a drug interacts with its biological target, leading to increased potency and selectivity.

pKa Modulation: Controlling Ionization State

The potent inductive (electron-withdrawing) effect of fluorine can significantly alter the acidity or basicity of nearby functional groups.[1][2] Specifically, fluorine substitution:

  • Lowers the pKa of nearby basic groups (e.g., amines), making them less basic.

  • Lowers the pKa of nearby acidic groups (e.g., carboxylic acids), making them more acidic.

This is critically important because a drug's ionization state at physiological pH (~7.4) governs its solubility, membrane permeability, and ability to form ionic bonds with its target. By modulating pKa, chemists can optimize this balance. A reduction in the basicity of an amine, for example, can lead to a higher proportion of the neutral species, which is better able to cross cell membranes.[2][9]

CompoundFunctional GroupPosition of FluorinepKa (No Fluorine)pKa (Fluorinated)Change in pKa
AnilineAminepara-4.604.00-0.60
BenzylamineAmineβ-9.348.70-0.64
Acetic AcidCarboxylic Acidα-4.762.57-2.19

Table 1: Illustrative examples of pKa shifts upon fluorination. Data are representative and can vary with molecular context.

Enhancing Binding Affinity and Conformational Control

Fluorine can improve binding affinity through several mechanisms that go beyond simple steric or hydrophobic interactions.

  • Favorable Electrostatic Interactions: The highly polarized C-F bond can participate in favorable dipole-dipole interactions, C-F···H-X hydrogen bonds, and other electrostatic contacts within a protein's binding pocket, increasing ligand affinity.[1][9]

  • Conformational Stabilization: Fluorine's stereoelectronic properties can induce specific molecular conformations that are optimal for binding. The "gauche effect," where a polar C-F bond prefers a specific orientation relative to other polar bonds, can influence ring puckering and stabilize the bioactive conformation of a drug, effectively pre-organizing it for target engagement.[1][10] This conformational locking can lead to a significant boost in potency and selectivity.[7]

G F_Props Primary Properties of Fluorine Electronegativity High Electronegativity Size Small Size (H-mimic) BondStrength Strong C-F Bond Secondary_Effects Physicochemical Effects pKa pKa Modulation Electronegativity->pKa Lipophilicity Lipophilicity Tuning Electronegativity->Lipophilicity Conformation Conformational Control Electronegativity->Conformation Gauche Effect Size->Conformation Metabolic_Resistance Metabolic Resistance BondStrength->Metabolic_Resistance Tertiary_Outcomes Pharmacological Outcomes ADME Improved ADME Profile pKa->ADME Solubility, Permeability Binding Enhanced Binding Affinity & Selectivity pKa->Binding Ionic Interactions Lipophilicity->ADME Absorption, Distribution Conformation->Binding Bioactive Conformation Metabolic_Resistance->ADME Increased Half-life

Sources

Methodological & Application

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 4,4-Difluoro-2-(iodomethyl)oxolane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026


-

Cross-Coupling for Fluorinated Saturated Heterocycles

Executive Summary & Scope

This application note details the experimental protocols for the Suzuki-Miyaura cross-coupling of 4,4-difluoro-2-(iodomethyl)oxolane (also known as 4,4-difluoro-2-(iodomethyl)tetrahydrofuran). This scaffold is a high-value building block in medicinal chemistry, serving as a lipophilic, metabolically stable bioisostere for ribose or non-fluorinated ether linkages.

The Core Challenge: Coupling an unactivated primary alkyl iodide (


) with an aryl/alkenyl boronic acid (

) presents a kinetic conflict. While oxidative addition into the C–I bond is rapid, the resulting alkyl-palladium intermediate is prone to

-hydride elimination
before transmetallation can occur. This specific substrate possesses a

-hydrogen at the C2 position of the oxolane ring; elimination destroys the stereocenter and yields an undesired exocyclic alkene.

This guide provides two validated methods to suppress this side reaction:

  • Method A (Palladium): Uses sterically bulky, electron-rich phosphine ligands (SPhos/dppf) to accelerate reductive elimination.

  • Method B (Nickel): Utilizes a Single Electron Transfer (SET) radical mechanism, effectively bypassing the

    
    -hydride elimination pathway.
    

Mechanistic Insight & Control Strategy

To achieve high yields, one must understand the competition between the productive cycle and the decomposition pathway.

The Kinetic Race
  • Pathway A (Desired): Transmetallation with the boronate followed by Reductive Elimination.

  • Pathway B (Undesired):

    
    -Hydride elimination driven by the availability of the C2-methine hydrogen.
    
Visualization of the Catalytic Conflict

Suzuki_Mechanism Start Alkyl Iodide Substrate (sp3-C-I) OxAdd Oxidative Addition (Pd-Alkyl Species) Start->OxAdd Fast (Iodide) Pd0 Pd(0) Catalyst Pd0->OxAdd BetaElim FAILURE MODE: Beta-Hydride Elimination (Exocyclic Alkene) OxAdd->BetaElim Slow Transmetallation (Kinetic Trap) TransMet Transmetallation (Base + Boronic Acid) OxAdd->TransMet Accelerated by Base/Ligand RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product (4,4-difluoro-2-benzyl-oxolane) RedElim->Product

Figure 1: The kinetic competition in alkyl-Suzuki coupling. Success depends on accelerating Transmetallation over Beta-Elimination.

Experimental Protocols

Pre-Reaction Checklist (Self-Validating System)

Before initiating, verify the quality of the alkyl iodide.

  • Visual Check: The iodide should be a clear to pale yellow oil. Dark brown indicates free iodine (decomposition).

  • Purification: If degraded, pass through a short plug of basic alumina or treat with aqueous sodium thiosulfate immediately before use.

  • Inert Atmosphere: Both protocols require strict deoxygenation.

    
    -coupling is highly sensitive to oxygen, which quenches the active catalytic species (especially for Nickel).
    
Method A: Palladium-Catalyzed (SPhos/dppf Conditions)

Best for: Standard aryl boronic acids and labs without gloveboxes.

Rationale: We utilize SPhos (Buchwald Ligand) or dppf . SPhos is electron-rich (facilitating oxidative addition) and bulky (accelerating reductive elimination and protecting the metal center from


-elimination).

Reagents:

  • Substrate: 4,4-Difluoro-2-(iodomethyl)oxolane (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%) OR Pd(dppf)Cl₂·DCM (5 mol%)

  • Base: K₃PO₄ (3.0 equiv) or Cs₂CO₃ (3.0 equiv)

  • Solvent: Toluene/Water (10:1) or Dioxane/Water (10:1)

Step-by-Step Protocol:

  • Charge: In a reaction vial equipped with a stir bar, add the Aryl Boronic Acid (1.5 mmol), K₃PO₄ (3.0 mmol), and Catalyst (0.05 mmol).

  • Cycle: Seal the vial and purge with Argon/Nitrogen for 5 minutes (Evacuate/Refill x3).

  • Solvent: Add degassed solvent (5 mL) via syringe.

  • Substrate: Add the 4,4-difluoro-2-(iodomethyl)oxolane (1.0 mmol) via syringe last. Note: Adding the alkyl iodide last prevents premature interaction with the catalyst before the active species is formed.

  • Reaction: Heat to 80°C for 12–18 hours. Vigorously stir (>800 rpm) as the biphasic system requires high surface area for base transfer.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Silica gel chromatography. (Note: The fluorinated tail often reduces polarity; start with low % EtOAc/Hexanes).

Method B: Nickel-Catalyzed (Glovebox/Schlenk Preferred)

Best for: Sterically hindered partners or if Method A shows significant elimination products.

Rationale: Nickel catalysts (specifically Ni(COD)₂ or NiCl₂·glyme with polypyridine ligands) operate via a radical pathway. This mechanism is less sensitive to


-hydride elimination because the intermediate is not a standard square-planar Pd(II) species prone to syn-elimination.

Reagents:

  • Substrate: 1.0 equiv

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv)

  • Catalyst: NiCl₂[1]·glyme (10 mol%)

  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (10 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Additive: Potassium iodide (KI) (0.5 equiv) - Optional, helps stabilize the radical cycle.

  • Solvent: THF/DMF (9:1)

Step-by-Step Protocol:

  • Pre-complexation: In a glovebox or under strict Argon flow, mix NiCl₂·glyme and dtbbpy in the solvent for 10 minutes until a green complex forms.

  • Charge: Add the Aryl Boronic Acid, Base, and KI.

  • Substrate: Add the fluorinated alkyl iodide.

  • Reaction: Seal and heat to 60°C for 16 hours. (Nickel couplings often work at lower temperatures than Pd).

  • Quench: Exposure to air usually turns the reaction black/brown (oxidation of Ni). Filter through Celite immediately to remove metal salts.

Data Analysis & Quality Control

Comparison of Methods
FeatureMethod A (Pd-SPhos)Method B (Ni-dtbbpy)
Primary Mechanism 2-Electron (OxAdd/RedElim)1-Electron (Radical/SET)
Risk of

-Elimination
Moderate (Ligand dependent)Low
Air Sensitivity ModerateHigh (Strictly anaerobic)
Substrate Scope Broad for simple arylsBetter for hindered/complex aryls
Typical Yield 65–80%70–90%
Analytical Signatures (Self-Validation)

Use 19F NMR as the primary diagnostic tool. The 4,4-difluoro motif provides a clean window to observe reaction progress without interference from the hydrocarbon backbone.

  • Starting Material (Iodide): ~ -100 to -110 ppm (AB quartet pattern due to the chiral center at C2).

  • Product (Coupled): Shift typically moves upfield by 2-5 ppm; diastereotopic splitting remains.

  • Failure Mode (Elimination): If

    
    -elimination occurs, you form an exocyclic double bond. The ring conformation flattens, significantly changing the F-F coupling constant and chemical shift.
    
Troubleshooting Decision Tree

Troubleshooting Problem Low Yield observed Check1 Check 19F NMR Problem->Check1 Elim Exocyclic Alkene Present? (Beta-Elimination) Check1->Elim SM Starting Material Remains? Check1->SM Sol1 Switch to Method B (Ni) OR Increase Ligand Bulk (Pd) Elim->Sol1 Yes Sol2 Check Oxygen levels Verify Boronic Acid Purity SM->Sol2 Yes

Figure 2: Diagnostic workflow for reaction optimization.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Ishiyama, T., Abe, S., Miyaura, N., & Suzuki, A. (1992). Palladium-catalyzed cross-coupling reaction of alkyl halides with 9-alkyl-9-BBN derivatives. Chemistry Letters, 21(4), 691-694. Link

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. W. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Zhou, J., & Fu, G. C. (2004). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Journal of the American Chemical Society, 125(48), 14726–14727. (Foundational for alkyl halide coupling logic). Link

  • Zultanski, S. L., & Fu, G. C. (2013). Nickel-Catalyzed Carbon–Carbon Bond-Forming Reactions of Unactivated Alkyl Halides and Sulfonates.[2] Journal of the American Chemical Society, 135(2), 624–627. Link

Sources

Application Note & Protocol: Scale-Up Synthesis of 4,4-Difluoro-2-(iodomethyl)oxolane

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Fluorinated Scaffolds

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity.[1] The 4,4-difluorooxolane motif, in particular, serves as a valuable bioisosteric replacement for other functional groups, offering a unique combination of polarity and conformational constraint.[2][3] The title compound, 4,4-Difluoro-2-(iodomethyl)oxolane, is a critical synthetic intermediate, with the iodide serving as an excellent leaving group for introducing a wide array of functionalities via nucleophilic substitution.

However, transitioning the synthesis of such a specialized intermediate from the laboratory bench to a pilot or manufacturing scale introduces significant challenges. These include managing reaction exotherms, handling hazardous reagents, and developing robust, scalable purification strategies. This document provides a comprehensive guide to the synthesis of 4,4-Difluoro-2-(iodomethyl)oxolane, detailing a laboratory-scale procedure and outlining the critical considerations and protocols for a successful scale-up.

Recommended Synthetic Strategy: Dehydroxy-Iodination

The most direct and reliable route to 4,4-Difluoro-2-(iodomethyl)oxolane is the iodination of its corresponding alcohol precursor, (4,4-difluorooxolan-2-yl)methanol. While various iodination methods exist, the Appel reaction, utilizing triphenylphosphine (PPh₃) and iodine (I₂), offers a mild and highly effective transformation of primary alcohols to alkyl iodides.

The reaction proceeds through the formation of an iodophosphonium salt from PPh₃ and I₂.[1] The alcohol then attacks this intermediate, leading to an alkoxyphosphonium iodide. The iodide ion subsequently displaces triphenylphosphine oxide (TPPO) in an Sₙ2 reaction to yield the final product. The primary challenges at scale are the reaction's exothermicity and the efficient removal of the TPPO byproduct.

Laboratory-Scale Synthesis Protocol (10 g Scale)

This protocol establishes a baseline for the synthesis and purification of the target compound.

Materials:

  • (4,4-difluorooxolan-2-yl)methanol (10.0 g, 72.4 mmol, 1.0 equiv)

  • Triphenylphosphine (PPh₃) (22.8 g, 86.9 mmol, 1.2 equiv)

  • Imidazole (5.9 g, 86.9 mmol, 1.2 equiv)

  • Iodine (I₂) (22.1 g, 86.9 mmol, 1.2 equiv)

  • Dichloromethane (DCM), anhydrous (200 mL)

  • Hexanes (for purification)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add (4,4-difluorooxolan-2-yl)methanol, triphenylphosphine, and imidazole.

  • Inerting: Purge the flask with nitrogen and add 150 mL of anhydrous DCM. Stir the mixture until all solids dissolve.

  • Reagent Addition: Cool the solution to 0 °C using an ice-water bath. In a separate flask, dissolve the iodine in 50 mL of anhydrous DCM. Add the iodine solution to the reaction mixture dropwise via an addition funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C. A dark brown color will persist, and a precipitate may form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-3 hours. Monitor the reaction progress by TLC or LC-MS until the starting alcohol is consumed.

  • Quenching: Cool the mixture back to 0 °C and slowly add saturated Na₂S₂O₃ solution dropwise until the dark iodine color disappears completely and the solution becomes pale yellow or colorless.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (1 x 100 mL) and brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain a crude residue containing the product and TPPO.

  • Purification: Add 150 mL of hexanes to the crude residue and stir vigorously for 30 minutes to precipitate the TPPO. Filter the solid TPPO and wash it with cold hexanes. Concentrate the filtrate to yield the crude product. Purify the product via flash column chromatography on silica gel (e.g., 0-10% ethyl acetate in hexanes gradient) to afford 4,4-Difluoro-2-(iodomethyl)oxolane as a clear oil.[4][5]

Critical Scale-Up Considerations

Transitioning from a 10-gram to a kilogram scale is not a linear process. Physical and chemical parameters change dramatically and must be proactively managed.[6]

Thermal Management

The formation of the iodophosphonium salt and its subsequent reaction with the alcohol is exothermic. On a small scale, a simple ice bath provides sufficient cooling due to a high surface-area-to-volume ratio. At scale, this ratio decreases drastically, making heat dissipation inefficient.

  • Mitigation:

    • Utilize a jacketed glass-lined or stainless steel reactor with a thermal control unit capable of rapid cooling.

    • Implement a slow, controlled addition rate for the iodine solution using a dosing pump.

    • Maintain a larger solvent volume to act as a heat sink, although this impacts process efficiency.

    • Pre-cool the reactor jacket and the starting material solution before beginning the iodine addition.

Mixing and Mass Transfer

The reaction mixture can become heterogeneous as TPPO precipitates. Inadequate mixing can lead to localized "hot spots," poor heat transfer, and incomplete reactions.

  • Mitigation:

    • Employ a reactor with an appropriate agitator design (e.g., pitched-blade turbine or anchor) and baffles to ensure efficient top-to-bottom mixing.

    • The agitator speed must be optimized to keep solids suspended without causing excessive shear.

Reagent Handling and Safety

Iodine is corrosive and toxic, and its vapor should not be inhaled.[7] Large quantities of flammable solvents like DCM or THF also pose significant risks.

  • Mitigation:

    • Perform all operations in a well-ventilated area or a walk-in fume hood with appropriate engineering controls.

    • Use closed-system transfers for reagents and solvents where possible.

    • Personnel must wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (double-gloving is recommended), safety goggles, face shields, and flame-retardant lab coats.[8][9]

    • Have a quenching agent (sodium thiosulfate solution) readily available to neutralize any iodine spills.[8]

Work-up and Purification

Flash chromatography is impractical and uneconomical for multi-kilogram production. The primary purification challenge is the removal of TPPO.

  • Mitigation:

    • Anti-Solvent Precipitation/Crystallization: This is the most effective method. After the reaction, perform a solvent swap from the reaction solvent (e.g., DCM) to a solvent in which the product is highly soluble but TPPO is not (e.g., a mixture of ether and hexanes, or toluene). This will cause the TPPO to crystallize or precipitate, allowing for its removal by filtration.

    • Liquid-Liquid Extraction: While less efficient, multiple extractions with a suitable solvent can be used, but this generates large volumes of waste.

    • Distillation: If the product is thermally stable and has a suitable boiling point, vacuum distillation can be an excellent final purification step.

Pilot-Scale Synthesis Protocol (1 kg Scale)

This protocol is designed for a 20 L jacketed reactor system.

Equipment:

  • 20 L jacketed glass reactor with overhead stirring, temperature probe, condenser, and nitrogen inlet.

  • Dosing pump for controlled liquid addition.

  • Filtration apparatus (e.g., Nutsche filter-dryer).

  • Vacuum pump and rotary evaporator for solvent removal.

Procedure:

  • Setup and Inerting: Charge the 20 L reactor with (4,4-difluorooxolan-2-yl)methanol (1.00 kg, 7.24 mol), triphenylphosphine (2.28 kg, 8.69 mol), and imidazole (0.59 kg, 8.69 mol). Seal the reactor, purge thoroughly with nitrogen, and add 12 L of anhydrous DCM.

  • Cooling: Start agitation (e.g., 150 RPM) and cool the reactor contents to 0 °C by circulating coolant through the reactor jacket.

  • Reagent Addition: In a separate, inerted vessel, dissolve iodine (2.21 kg, 8.69 mol) in 4 L of anhydrous DCM. Using a dosing pump, add the iodine solution to the reactor over 2-3 hours, maintaining the internal temperature at 0 ± 3 °C.

  • Reaction Monitoring: Once the addition is complete, allow the reaction to slowly warm to 15-20 °C. Hold at this temperature for 3-5 hours, monitoring for completion via a validated in-process control (IPC) method (e.g., HPLC).

  • Quenching: Cool the reactor to 5 °C. Prepare a solution of sodium thiosulfate (approx. 2 kg) in 10 L of water. Slowly pump the thiosulfate solution into the reactor, keeping the temperature below 15 °C. Continue addition until the iodine color is discharged.

  • Phase Separation: Stop agitation and allow the layers to separate. Drain the lower aqueous layer.

  • Washes: Sequentially wash the organic layer in the reactor with 10 L of saturated NaHCO₃ solution and 10 L of brine.

  • Solvent Swap and Precipitation: Concentrate the organic layer under vacuum directly in the reactor to a volume of ~4 L. Switch the vacuum off, break with nitrogen, and add 15 L of tert-butyl methyl ether (MTBE) or a 1:1 mixture of MTBE/hexanes. Stir and cool to 0 °C for 2-4 hours to precipitate the TPPO.

  • Isolation and Purification: Filter the cold slurry through a Nutsche filter to remove the solid TPPO. Wash the filter cake with 5 L of cold hexanes. Combine the filtrates and concentrate under reduced pressure to yield the crude 4,4-Difluoro-2-(iodomethyl)oxolane. If required, further purify by vacuum distillation.

Data Summary: Lab vs. Pilot Scale

ParameterLaboratory Scale (10 g)Pilot Scale (1 kg)Rationale for Change
Starting Alcohol 10.0 g1.00 kg100x scale-up
Solvent (DCM) 200 mL16 LIncreased volume for heat dissipation and solubility
Iodine Addition Time 30 min2-3 hoursCritical for thermal control in a large reactor
Cooling Method Ice-water bathJacketed reactor with chillerRequired for efficient heat removal at scale
Work-up Quench Manual additionPumped additionSafety and control over quenching exotherm
Byproduct Removal Chromatography & precipitationAnti-solvent precipitation & filtrationScalable, avoids chromatography
Final Purification Flash ChromatographyVacuum Distillation (optional)Economical and efficient for large quantities
Expected Yield 75-85%70-80%Yields may be slightly lower due to transfers and handling

Visualization of Workflows

General Synthetic Workflow

G cluster_prep Reaction Preparation cluster_reaction Core Reaction cluster_workup Work-up & Isolation cluster_purification Final Purification A Charge Alcohol, PPh3, Imidazole, & DCM B Cool to 0 °C A->B C Controlled Addition of Iodine Solution B->C Exothermic Step D Stir at RT & Monitor C->D E Quench with Na2S2O3 D->E F Aqueous Washes (NaHCO3, Brine) E->F G Precipitate & Filter TPPO F->G Key Scale-Up Step H Concentrate Filtrate G->H I Final Product: 4,4-Difluoro-2-(iodomethyl)oxolane H->I

Caption: High-level workflow for the synthesis of 4,4-Difluoro-2-(iodomethyl)oxolane.

Scale-Up Challenges and Mitigation

G cluster_challenges cluster_solutions node_challenge Key Scale-Up Challenges C1 Thermal Management Surface-area-to-volume ratio decreases node_challenge->C1 C2 Byproduct Removal TPPO is difficult to handle at scale node_challenge->C2 C3 Mixing & Homogeneity Solid precipitation can create hot spots node_challenge->C3 C4 Safety & Handling Large quantities of hazardous reagents node_challenge->C4 S1 Mitigation Strategy - Jacketed Reactor with Chiller - Slow, controlled reagent addition C1->S1 S2 Mitigation Strategy - Anti-solvent precipitation - Filtration instead of chromatography C2->S2 S3 Mitigation Strategy - Baffled reactor with optimized agitation - Slurry monitoring C3->S3 S4 Mitigation Strategy - Closed-system transfers - Robust engineering controls (ventilation) - Proper PPE C4->S4

Caption: Logic diagram mapping scale-up challenges to their respective mitigation strategies.

Conclusion

The synthesis of 4,4-Difluoro-2-(iodomethyl)oxolane via dehydroxy-iodination of the corresponding alcohol is a robust and efficient method. Successful scale-up hinges on a thorough understanding and proactive management of key chemical engineering principles, particularly thermal control and solids handling. By replacing non-scalable laboratory techniques like column chromatography with process-scale operations such as controlled precipitation and filtration, this valuable intermediate can be produced safely and efficiently in kilogram quantities, facilitating its use in advanced drug development programs.

References

  • Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach - PMC. (2023, July 20).
  • Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. (2022, November 9). MDPI.
  • IODINATION SAFETY PRECAUTIONS. Environment, Health & Safety - University of Michigan.
  • troubleshooting low yields in ICl iodin
  • Iodinations: Standard Operating Procedures. The University of Vermont.
  • What are issues/things to consider when scaling up reactions from the lab to a factory? (2021, October 27). Reddit.
  • Synthetic Strategies to Access Fluorinated Azoles - PMC. (2025, November 10).
  • Novel method to synthesize valuable fluorinated drug compounds. (2025, February 25). chemeurope.com.
  • Organic Syntheses Procedure. Organic Syntheses.
  • Iodine 125-I (125 I) safety information and specific handling precautions. University of Nebraska-Lincoln.
  • Novel method to synthesize valuable fluorinated drug compounds. (2025, February 21). ScienceDaily.
  • Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. (2023, July 7).
  • Selective Synthesis of Fluorinated Compounds: Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale.
  • Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry. (2025, November 10). HIMS.
  • Organic Syntheses Procedure. Organic Syntheses.
  • Iodine-125 Handling Precautions. PerkinElmer.
  • Supplementary Inform
  • Stereocontrolled Synthesis of Fluorinated Isochromans via Iodine(I)/Iodine(III) Catalysis - PMC.
  • SDS- Iodine Solution - Safety D
  • SYNTHESIS AND USE OF HALODIFLUOROMETHYL HETEROCYCLES. Department of Pharmacy-Drug Sciences, University of Bari.
  • Iodination of hydroxy aromatics by iodine and iodic acid.
  • Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. (2019, August 28). Organic Syntheses.
  • Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC.
  • 4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-Dioxide. (2023, February 23). MDPI.
  • Technical Guide: 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol. Benchchem.
  • Synthesis of 4-Fluorophenols from 4-tert-Butylphenols and Fluoride Sources Under Oxidative Conditions.
  • Rapid Dehydroxytrifluoromethoxylation of Alcohols. (2018, July 27). Chem.
  • Preparation method of 3,4-difluoro sulfolane.
  • Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. (2019, December 6). MDPI.
  • Multigram-Scale Synthesis and Study of Reactivity of Two Difluoromethylating Reagents Based on Sulfoximine Skeletons. (2025, August 6).

Sources

Troubleshooting & Optimization

common side reactions with 4,4-Difluoro-2-(iodomethyl)oxolane

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Queue: Open Subject Matter Expert: Dr. Aris V. (Senior Application Scientist, Fluorine Chemistry Div.)

Executive Summary: The Reagent Profile

Reagent: 4,4-Difluoro-2-(iodomethyl)oxolane Primary Application: Installation of the 4,4-difluoro-2-oxolanylmethyl motif. This moiety serves as a lipophilic, metabolically stable bioisostere for ethyl or isopropyl groups in drug discovery, leveraging the gem-difluoro effect to modulate pKa and conformation.

The Central Challenge: While the iodine atom provides a "handle" for nucleophilic substitution (


) or metal-catalyzed cross-coupling, the molecule is chemically bipolar. The electron-withdrawing gem-difluoro group at C4 pulls electron density, while the ether oxygen at position 1 donates density. This push-pull dynamic, combined with the leaving group ability of iodine, creates three distinct failure modes: Elimination (E2) , Ring Opening , and Radical Scrambling .
Diagnostic Flowchart (Reaction Pathways)

Before troubleshooting, visualize where your reaction is diverging.

ReactionPathways SM 4,4-Difluoro-2- (iodomethyl)oxolane Target Target Product (Substitution) SM->Target SN2 Nucleophile (Soft Base) Elim Side Product A: Exocyclic Enol Ether (Elimination) SM->Elim Strong/Bulky Base (E2 Pathway) Reduct Side Product B: Deiodinated Analog (Radical/Redox) SM->Reduct Radical Source or Metal Exchange Open Side Product C: Acyclic Alcohol (Ring Opening) SM->Open Strong Lewis Acid (BBr3, AlCl3)

Figure 1: Reaction divergence pathways. Green represents the desired path; red, yellow, and gray represent common failure modes.

Troubleshooting Guides (Ticket Resolution)
Ticket #101: Low Yield / Formation of "Sticky" Oil

User Report: "I attempted an alkylation using NaH in DMF. NMR shows loss of starting material but no product. Crude mixture is unstable on silica."

Diagnosis: Competitive E2 Elimination. The proton at the C2 position (the chiral center on the ring) is the


-hydrogen relative to the iodine. Under strong basic conditions, base attack here triggers the elimination of HI, forming 4,4-difluoro-2-methylidenetetrahydrofuran  (an exocyclic enol ether). This side product is highly reactive and hydrolyzes rapidly on silica gel (which is acidic), leading to decomposition.

Technical Fix:

  • Switch Base Class: Move from "Hard" bases (NaH,

    
    -BuOK) to "Soft" bases or buffered systems (
    
    
    
    ,
    
    
    ).
  • Solvent Modulation: If using strong nucleophiles, switch to acetone or acetonitrile to favor

    
     over E2.
    
  • Protocol Adjustment:

    • Do not premix the reagent with the base at high temperatures.

    • Add the 4,4-difluoro-2-(iodomethyl)oxolane slowly to the nucleophile/base mixture at 0°C.

Ticket #102: Purple Discoloration & Homocoupling

User Report: "Trying to make the Zinc reagent for a Negishi coupling. The solution turned dark purple, and I see a dimer peak in MS."

Diagnosis: Radical Homocoupling (Wurtz Reaction). Alkyl iodides are prone to homolytic cleavage. The purple color indicates free iodine (


) liberation. The "dimer" is the result of two radical species combining (R-R) rather than inserting into the metal.

Technical Fix:

  • Activation is Key: Use Rieke Zinc or activate standard Zinc dust with TMSCl/1,2-dibromoethane to ensure rapid insertion before radicals can escape.

  • Lithium Chloride Mediation: Use

    
     with 
    
    
    
    (Knochel-type conditions). The complexation stabilizes the organozinc species.
  • Temperature Control: Perform the insertion at 0°C to room temperature. Avoid reflux.

Ticket #103: Ring Cleavage with Lewis Acids

User Report: "I tried to deprotect a Boc group elsewhere in the molecule using


, and the fluorine signals shifted dramatically."

Diagnosis: Lewis Acid-Mediated Ring Opening. While the gem-difluoro group withdraws electrons, the ether oxygen is still basic enough to coordinate with strong Lewis acids (Boron/Aluminum halides). This coordination activates the C2-O or C5-O bond for cleavage by the released bromide/iodide.

Technical Fix:

  • Alternative Deprotection: Use Brønsted acids (TFA, HCl in Dioxane) instead of Lewis acids. The ring is generally stable to aqueous acids (unlike the vinyl ether side product mentioned in Ticket #101).

  • Scavengers: If Lewis acids are unavoidable, use a scavenger (like pentamethylbenzene) to capture the cation if the ring opens, though prevention is preferred.

Experimental Protocol: Optimized Alkylation

Objective: Coupling with a secondary amine (R2NH) minimizing elimination.

ParameterRecommendationRationale
Solvent Acetonitrile (MeCN) Polar aprotic; promotes

transition state; easy workup.
Base

(3.0 equiv)
Mild base sufficient to deprotonate amine but poor at E2 elimination.
Additive KI (0.1 equiv) Finkelstein condition: Keeps the leaving group as Iodine (in case of Cl/Br exchange) and maintains reaction rate.
Temperature 40°C - 60°C Sufficient energy for substitution; avoid reflux (>80°C) to prevent elimination.
Concentration 0.1 M - 0.2 M High concentration favors bimolecular (

) kinetics over unimolecular degradation.

Step-by-Step:

  • Dissolve amine (1.0 equiv) in MeCN (0.1 M).

  • Add

    
     (3.0 equiv) and KI (catalytic). Stir for 10 min.
    
  • Add 4,4-difluoro-2-(iodomethyl)oxolane (1.2 equiv) dropwise.

  • Heat to 50°C and monitor by LCMS.

  • Critical Check: If conversion stalls, do not add strong base. Add more alkyl iodide or increase temp slightly (max 65°C).

FAQ: Rapid Fire

Q: Can I make the Grignard reagent of this molecule? A: It is difficult. The


-elimination of the magnesium alkoxide (after formation) is rapid. We recommend Zinc insertion  (Negishi) or Iron-catalyzed cross-coupling  instead of Grignard formation.

Q: Why does the NMR show a complex multiplet for the


I protons? 
A:  This is normal. The adjacent chiral center (C2) makes the two protons of the iodomethyl group diastereotopic. They will appear as a distinct ABX or AB system, not a simple doublet.

Q: Is the compound light sensitive? A: Yes. All alkyl iodides are. Store in amber vials with copper wire (stabilizer) at -20°C. If it turns pink/purple, wash with dilute sodium thiosulfate before use.

Q: Does the fluorine affect the reaction rate? A: Yes. The electron-withdrawing effect of the gem-difluoro group (at C4) operates through-bond. It slightly deactivates the nucleophilic attack at the exocyclic carbon compared to non-fluorinated THF, but the effect is minor compared to the high reactivity of the iodide leaving group.

References & Authority
  • Reactivity of Fluorinated Tetrahydrofurans:

    • Linclau, B. et al. "Fluorinated Carbohydrates as Chemical Probes." Chem. Soc. Rev., 2022. (Discusses the inductive effects of ring fluorination on reactivity).

    • Source:

  • Elimination in 2-Substituted Tetrahydrofurans:

    • Paquette, L. A. "Encyclopedia of Reagents for Organic Synthesis: Alkyl Iodides." (General mechanism for E2 competition in hindered/beta-substituted iodides).

    • Source:

  • Zinc Insertion Protocols (Knochel Conditions):

    • Krasovskiy, A. & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angew. Chem. Int. Ed., 2004.[1] (Foundational protocol for stabilizing sensitive organometallics).

    • Source:

  • Gem-Difluoro Effect (Conformation & Stability):

    • O'Hagan, D. "Understanding organofluorine chemistry. An introduction to the C–F bond." Chem. Soc. Rev., 2008.

    • Source:

Sources

Validation & Comparative

A Comparative Guide to Fluoroalkylation Strategies: A Structural Analysis of 4,4-Difluoro-2-(iodomethyl)oxolane in the Context of Modern Reagents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine and fluorinated alkyl groups into organic molecules is a cornerstone of modern medicinal chemistry, agrochemistry, and materials science. These modifications can dramatically alter a compound's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1] While a vast arsenal of "fluorinating agents" exists to introduce a single fluorine atom, the installation of fluorinated alkyl moieties—a process known as fluoroalkylation—requires a distinct set of reagents and strategies.

This guide provides a comparative analysis of modern fluoroalkylating agents, framed through a structural and reactivity assessment of a unique but sparsely documented molecule: 4,4-Difluoro-2-(iodomethyl)oxolane . Due to the limited publicly available data on this specific compound, we will first deduce its likely chemical behavior based on its constituent parts. This analysis will then serve as a foundation to compare its potential utility against well-established and data-rich classes of reagents used to introduce mono-, di-, and trifluoromethyl groups, as well as larger fluoroalkyl chains.

Part 1: Structural and Reactivity Analysis of 4,4-Difluoro-2-(iodomethyl)oxolane

The structure of 4,4-Difluoro-2-(iodomethyl)oxolane (CAS 2138271-33-5) suggests its primary role is not as a traditional fluorinating agent (a source of F⁻ or "F⁺"), but as a fluoroalkylating agent . Specifically, it is designed to transfer the (4,4-difluorooxolan-2-yl)methyl fragment to a nucleophilic substrate. Let's dissect its key features:

  • The Iodomethyl Group (-CH₂I): The carbon-iodine bond is relatively weak and iodine is an excellent leaving group. This functionality is a classic electrophilic handle for nucleophilic substitution (SN2) reactions. One can anticipate that a wide range of nucleophiles (e.g., amines, thiolates, enolates, phenoxides) would readily displace the iodide to form a new carbon-nucleophile bond.

  • The 4,4-Difluorooxolane Ring: The tetrahydrofuran (oxolane) ring is a common motif in pharmaceuticals. The gem-difluoro group at the 4-position is a powerful electron-withdrawing feature. This has two major consequences:

    • Metabolic Stability: The C-F bond is exceptionally strong, and the CF₂ group can block potential sites of metabolic oxidation (e.g., P450-mediated hydroxylation) that might otherwise occur on an unsubstituted tetrahydrofuran ring.

    • Electronic Effects: The inductive electron withdrawal by the CF₂ group can influence the reactivity of the entire ring system, potentially affecting the stability of adjacent carbocations or radicals.

Based on this analysis, 4,4-Difluoro-2-(iodomethyl)oxolane is best classified as a reagent for introducing a specialized fluoroalkyl group. Its reactivity can be hypothesized to proceed through two main pathways:

  • Nucleophilic Fluoroalkylation (SN2 Pathway): This is the most probable application, where a nucleophile attacks the methylene carbon, displacing the iodide. This would be a direct method to append the difluorinated cyclic ether moiety.

  • Radical Fluoroalkylation: Perfluoroalkyl iodides are well-known precursors for generating perfluoroalkyl radicals upon initiation by light, heat, or a single-electron transfer (SET) process.[2][3] By analogy, the C-I bond in 4,4-Difluoro-2-(iodomethyl)oxolane could undergo homolytic cleavage to generate a (4,4-difluorooxolan-2-yl)methyl radical, which could then participate in various radical-mediated transformations.

Hypothesized SN2 Reactivity of 4,4-Difluoro-2-(iodomethyl)oxolane

Caption: Hypothesized SN2 pathway for fluoroalkylation.

Part 2: A Comparative Landscape of Fluoroalkylating Agents

To understand the potential value of a reagent like 4,4-Difluoro-2-(iodomethyl)oxolane, we must compare it to established agents used to introduce the most common fluoroalkyl groups in drug discovery: the trifluoromethyl (-CF₃) and difluoromethyl (-CF₂H) groups.

Reagent ClassMoiety TransferredMechanism of ActionKey Features & Use Cases
Hypothetical: 4,4-Difluoro-2-(iodomethyl)oxolane -(CH₂)-c(C₄H₄F₂O)SN2 or RadicalIntroduces a complex, metabolically stable, polar, fluorinated cyclic ether. Potentially useful for scaffold hopping or introducing a unique polar, lipophilic group.
Trifluoromethylating Agents -CF₃Nucleophilic, Electrophilic, or RadicalThe -CF₃ group is a strong electron-withdrawing group and a bioisostere for ethyl or isopropyl groups, enhancing metabolic stability and binding affinity.[4]
Ruppert-Prakash (TMSCF₃)-CF₃Nucleophilic (Source of "CF₃⁻")Versatile and widely used for trifluoromethylating carbonyls, imines, and in metal-catalyzed cross-couplings. Requires an activator (e.g., fluoride source).[5][6]
Togni / Umemoto Reagents-CF₃Electrophilic (Source of "CF₃⁺") or RadicalReacts with a wide range of nucleophiles like enolates, silyl enol ethers, and heteroatoms. Togni's reagents are hypervalent iodine compounds.[7]
Difluoromethylating Agents -CF₂HNucleophilic, Electrophilic, or RadicalThe -CF₂H group is a lipophilic bioisostere of a hydroxyl (-OH) or thiol (-SH) group and can act as a hydrogen bond donor.[8][9]
Hu's Reagent (CF₂HSO₂Na)-CF₂HRadical (Source of ·CF₂H)Excellent for radical C-H difluoromethylation of (hetero)arenes, often via photoredox catalysis.[10][11]
(Difluoromethyl)phosphonium Salts-CF₂HRadical or NucleophilicBench-stable solids used to generate the difluoromethyl radical under photoredox conditions or as a source of difluorocarbene.[12]
Perfluoroalkyl Iodides -CF₂(CF₂)ₙCF₃RadicalClassic reagents for introducing longer perfluoroalkyl chains via radical addition to alkenes/alkynes or cross-coupling reactions. Reactivity is analogous to the hypothesized radical pathway of our target compound.[1][2]

Part 3: Experimental Protocols & Workflow

Trustworthy and reproducible protocols are essential for evaluating and implementing new reagents. Below are representative, validated procedures for benchmark trifluoromethylation and difluoromethylation reactions.

This protocol describes the addition of a trifluoromethyl group to an electrophilic carbonyl carbon, a fundamental transformation in organic synthesis.[5]

Objective: To synthesize 1-phenyl-2,2,2-trifluoroethanol from benzaldehyde.

Materials:

  • Benzaldehyde (1.0 mmol, 106 mg)

  • Trifluoromethyltrimethylsilane (TMSCF₃) (1.5 mmol, 1.5 eq.)

  • Potassium Carbonate (K₂CO₃) (0.1 mmol, 0.1 eq., anhydrous)

  • Anhydrous Dimethylformamide (DMF) (5 mL)

  • 1 M Hydrochloric Acid (HCl) for workup

  • Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere, add benzaldehyde (1.0 mmol) and anhydrous DMF (5 mL).

  • Catalyst Addition: Add anhydrous K₂CO₃ (0.1 mmol) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: While stirring, slowly add TMSCF₃ (1.5 mmol) to the cooled solution via syringe.

  • Reaction: Allow the reaction to stir at 0 °C and warm to room temperature over 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quench & Deprotection: Upon completion, quench the reaction by adding 1 M HCl (5 mL). This step also cleaves the intermediate TMS ether. Stir for 30 minutes.

  • Workup: Extract the aqueous mixture with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired trifluoromethylated alcohol.

Workflow for Nucleophilic Trifluoromethylation

G start 1. Dissolve Aldehyde & K₂CO₃ in Anhydrous DMF cool 2. Cool to 0 °C start->cool add_tms 3. Add TMSCF₃ Slowly cool->add_tms react 4. Stir & Warm to RT (2h) add_tms->react quench 5. Quench & Deprotect with 1 M HCl react->quench extract 6. Extract with Ethyl Acetate quench->extract purify 7. Dry & Purify via Column Chromatography extract->purify end Final Product: Trifluoromethylated Alcohol purify->end

Sources

advantages of 4,4-Difluoro-2-(iodomethyl)oxolane over trifluoromethylating reagents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Strategic Advantages of Difluoromethylation: A Comparative Analysis with Trifluoromethylating Reagents

Introduction: The Fluorine Advantage in Modern Medicinal Chemistry

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design.[1][2] The unique physicochemical properties of fluorine can profoundly influence a compound's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1] Historically, the trifluoromethyl (-CF3) group has been a workhorse for medicinal chemists, valued for its strong electron-withdrawing nature and metabolic stability.[3] However, the nuanced and often more favorable properties of the difluoromethyl (-CF2H) group have brought it to the forefront of innovative drug development. This guide provides a detailed comparison of the -CF2H and -CF3 moieties and a technical analysis of a modern difluoromethylating reagent against established trifluoromethylating agents.

The Difluoromethyl (-CF2H) vs. the Trifluoromethyl (-CF3) Group: A Tale of Two Fluorinated Moieties

While both groups offer advantages over their non-fluorinated counterparts, their subtle differences can have significant implications for a drug candidate's profile.

PropertyDifluoromethyl (-CF2H) GroupTrifluoromethyl (-CF3) GroupSignificance in Drug Design
Hydrogen Bond Donating Capability Acts as a weak hydrogen bond donor.[4]Not a hydrogen bond donor.The -CF2H group can serve as a bioisosteric replacement for hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups, potentially preserving or enhancing target binding affinity.[4][5]
Lipophilicity Moderately lipophilic.Highly lipophilic.[3]The -CF2H group offers a more subtle modulation of lipophilicity, which can be crucial for optimizing solubility and permeability.[4]
Metabolic Stability Increases metabolic stability by blocking oxidation at the site of attachment.[4][6]Significantly increases metabolic stability.[3]Both groups are effective at preventing metabolic degradation, but the choice allows for fine-tuning of a compound's half-life.
Bioisosterism Bioisostere for -OH, -SH, -NH2.[4]Bioisostere for methyl, ethyl, and other small alkyl groups.[3]The choice of fluorinated group depends on the nature of the pharmacophore being mimicked.
Acidity of Adjacent Protons Increases the acidity of neighboring C-H bonds.Strong electron-withdrawing effect.Can influence pKa and interactions with biological targets.

Reagent Showcase: A Comparative Analysis of Difluoromethylating and Trifluoromethylating Reagents

The choice of reagent is as critical as the choice of the functional group itself. Here, we compare Sodium Difluoromethanesulfinate (a modern difluoromethylating reagent) with the widely used Togni's and Umemoto's reagents for trifluoromethylation.

ReagentSodium Difluoromethanesulfinate (CF2HSO2Na)Togni's Reagent IIUmemoto's Reagent
Functional Group Difluoromethyl (-CF2H)Trifluoromethyl (-CF3)Trifluoromethyl (-CF3)
Reagent Type Radical PrecursorElectrophilicElectrophilic
Stability & Handling Stable, crystalline solid, easy to handle.Stable, crystalline solid.Stable, crystalline solid.
Reaction Conditions Typically mild, often using photoredox catalysis or radical initiators.[7]Often requires a catalyst (e.g., CuI) for radical pathways or suitable nucleophiles for electrophilic pathways.[8][9]Can react with a range of nucleophiles, sometimes requiring heat or catalysis for less reactive substrates.[10][11]
Cost-Effectiveness Generally considered cost-effective.Can be relatively expensive.Can be expensive due to multi-step synthesis.[10]
Comparative Experimental Data: Substrate Scope and Yields

The following tables provide a snapshot of the performance of these reagents with various substrates, based on published data.

Table 1: Difluoromethylation of Heterocycles using Sodium Difluoromethanesulfinate

SubstrateProductYield (%)
Caffeine8-(Difluoromethyl)caffeine75
4-Acetylpyridine4-Acetyl-2-(difluoromethyl)pyridine68
Quinoxaline2-(Difluoromethyl)quinoxaline72

Reaction conditions typically involve the substrate, CF2HSO2Na, a radical initiator (e.g., tert-butyl hydroperoxide), and a suitable solvent system at room temperature.

Table 2: Trifluoromethylation of Various Nucleophiles using Togni's Reagent

SubstrateProductYield (%)
Indole3-(Trifluoromethyl)indole85
Phenylboronic acidTrifluoromethylbenzene78
ThiophenolPhenyl trifluoromethyl sulfide92

Reaction conditions vary depending on the substrate, often involving a copper catalyst for cross-coupling reactions or a suitable base for reactions with nucleophiles.[8][9]

Table 3: Trifluoromethylation using Umemoto's Reagent

SubstrateProductYield (%)
Aniline2-(Trifluoromethyl)aniline and 4-(Trifluoromethyl)aniline70 (mixture)
β-Ketoesterα-(Trifluoromethyl)-β-ketoester88
Pyrrole2-(Trifluoromethyl)pyrrole87

Reactions are typically carried out with the nucleophilic substrate in a suitable solvent, sometimes with the addition of a base or catalyst.[10][11]

Reaction Mechanisms and Experimental Workflows

Understanding the underlying mechanisms is key to optimizing reaction conditions and predicting outcomes.

Mechanism of Difluoromethyl Radical Generation

The generation of the difluoromethyl radical from Sodium Difluoromethanesulfinate can be initiated by an oxidant, such as tert-butyl hydroperoxide, or through photoredox catalysis.

Difluoromethyl Radical Generation CF2HSO2Na CF2HSO2Na CF2H_Radical •CF2H CF2HSO2Na->CF2H_Radical Single Electron Transfer SO2 SO2 CF2HSO2Na->SO2 Fragmentation Na_plus Na+ CF2HSO2Na->Na_plus Initiator Initiator (e.g., tBuOOH) Radical_Initiator Initiator Radical Initiator->Radical_Initiator Activation Radical_Initiator->CF2HSO2Na Initiation Trifluoromethyl Radical Generation Togni Togni's Reagent Intermediate [Togni-Cu(I)] Complex Togni->Intermediate Coordination CuI Cu(I) CuI->Intermediate CF3_Radical •CF3 Intermediate->CF3_Radical Homolytic Cleavage CuII_species Cu(II) Species Intermediate->CuII_species

Caption: Generation of the trifluoromethyl radical from Togni's reagent.

Experimental Protocol: Direct C-H Difluoromethylation of Caffeine

This protocol is a representative example of the direct difluoromethylation of a heteroaromatic compound using Sodium Difluoromethanesulfinate.

Materials:

  • Caffeine (1.0 mmol)

  • Sodium Difluoromethanesulfinate (2.0 mmol)

  • tert-Butyl hydroperoxide (70% in water, 3.0 mmol)

  • Dichloromethane (CH2Cl2, 5 mL)

  • Water (H2O, 5 mL)

  • Trifluoroacetic acid (TFA, 1.0 mmol, optional for rate enhancement)

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add caffeine (194 mg, 1.0 mmol) and Sodium Difluoromethanesulfinate (268 mg, 2.0 mmol).

  • Add dichloromethane (5 mL) and water (5 mL) to the flask.

  • If desired, add trifluoroacetic acid (74 µL, 1.0 mmol) to the mixture.

  • Stir the biphasic mixture vigorously at room temperature.

  • Slowly add tert-butyl hydroperoxide (0.39 mL, 3.0 mmol) to the reaction mixture over 5 minutes.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with dichloromethane (10 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 8-(difluoromethyl)caffeine.

Workflow Diagram:

Experimental Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification A Combine Reactants B Add Solvents A->B C Add Initiator B->C D Stir at RT (12-24h) C->D E Dilute D->E F Extract E->F G Dry & Concentrate F->G H Column Chromatography G->H I Pure Product H->I

Caption: Workflow for the difluoromethylation of caffeine.

Conclusion and Future Outlook

While trifluoromethylation remains a vital tool in the medicinal chemist's arsenal, the strategic use of difluoromethylation offers a more nuanced approach to fine-tuning the properties of drug candidates. The ability of the -CF2H group to act as a hydrogen bond donor opens up new avenues for bioisosteric replacement and enhancing target interactions. Modern difluoromethylating reagents like Sodium Difluoromethanesulfinate provide mild, efficient, and cost-effective methods for introducing this valuable moiety. As our understanding of fluorine's role in drug-receptor interactions continues to grow, the demand for selective and versatile difluoromethylation methods will undoubtedly increase, paving the way for the development of next-generation therapeutics with improved efficacy and safety profiles.

References

  • Vertex AI Search. (2026).
  • MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • PMC. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by.... [Link]

  • Vertex AI Search. (2026).
  • RSC Publishing. (2021). Late-stage difluoromethylation: concepts, developments and perspective. [Link]

  • PMC. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. [Link]

  • PubMed. (2004). Fluorine in medicinal chemistry. [Link]

  • JYX. (2023). Mechanochemical Difluoromethylations of Alcohols. [Link]

  • Vertex AI Search. (2024).
  • ResearchGate. (2026). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]

  • MDPI. (2019). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. [Link]

  • ResearchGate. (n.d.). Substrate scope for radical difluoromethylation.[a] [a] Reaction conditions. Retrieved from [Link]

  • RSC Publishing. (n.d.). State of knowledge in photoredox-catalysed direct difluoromethylation. [Link]

  • RSC Publishing. (2007). Fluorine in medicinal chemistry. [Link]

  • ResearchGate. (n.d.). Scheme 23. Hydroxydifluoromethylation of alkenes via photoredox catalysis. Retrieved from [Link]

  • MDPI. (2023). 4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-Dioxide. [Link]

  • Open Access LMU. (n.d.). Reactivity of Electrophilic Trifluoromethylating Reagents. [Link]

  • PMC. (2022). Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). [Link]

  • ResearchGate. (n.d.). Substrate scope of the developed difluoromethylation method (For.... Retrieved from [Link]

  • PMC. (n.d.). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. [Link]

  • PMC. (n.d.). Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated.... [Link]

  • ResearchGate. (n.d.). Synthesis of 4,4-Difluoro-1 H -pyrazole Derivatives. [Link]

  • PMC. (n.d.). General access to furan-substituted gem-difluoroalkenes enabled by PFTB-promoted cross-coupling of ene-yne-ketones and difluorocarbene. [Link]

  • PMC. (2024). Catalytic Asymmetric Difluoroalkylation Using In Situ Generated Difluoroenol Species as the Privileged Synthon. [Link]

  • ResearchGate. (n.d.). Substrate scope for the synthesis of difluoro‐substituted 3,4‐dihydroquinoxalin‐2(1H)‐ones. Reaction conditions. Retrieved from [Link]

  • SSRN. (2022). Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). [Link]

  • Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. [Link]

  • ResearchGate. (2025). Synthesis and Application of [F]Togni Reagent I: An Electrophilic F‐Labeled Trifluoromethylating Reagent for Positron Emission Tomography Tracer Synthesis. [Link]

  • Beilstein Journals. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. [Link]

  • ResearchGate. (2025). ChemInform Abstract: One-Pot Synthesis of Hypervalent Iodine Reagents for Electrophilic Trifluoromethylation. [Link]

  • RSC Publishing. (n.d.). Merging hypervalent iodine and sulfoximine chemistry: a new electrophilic trifluoromethylation reagent. [Link]

Sources

validation of analytical methods for 4,4-Difluoro-2-(iodomethyl)oxolane derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Validation of Analytical Methods for 4,4-Difluoro-2-(iodomethyl)oxolane Derivatives

Executive Summary

4,4-Difluoro-2-(iodomethyl)oxolane (also known as 4,4-difluoro-2-(iodomethyl)tetrahydrofuran) is a critical fluorinated intermediate used in the synthesis of next-generation antiviral and anticancer nucleoside analogs.[1][2] Its structural complexity—combining a lipophilic fluorinated ring with a reactive iodomethyl group—presents a unique "analytical paradox": the compound lacks a strong UV chromophore for standard detection while possessing high reactivity that complicates thermal methods like GC.

This guide provides a comparative validation strategy, advocating for HPLC with Charged Aerosol Detection (CAD) as the superior "product" (methodology) over traditional UV or GC techniques. It details a self-validating protocol compliant with ICH Q2(R2) guidelines, ensuring data integrity for drug development dossiers.

Part 1: The Analytical Landscape – A Comparative Analysis

Objective comparison of the recommended HPLC-CAD methodology against traditional alternatives.

FeatureMethod A: HPLC-CAD (Recommended) Method B: HPLC-UV (Low Wavelength) Method C: GC-MS (Headspace/Direct)
Detection Principle Universal (measures non-volatile particle mass).Absorption of light (requires chromophore).Ionization of gas-phase molecules.
Suitability High. Detects the oxolane backbone regardless of optical properties.Low. Relies on weak alkyl-iodide absorption (~255 nm) or solvent cut-off (<210 nm).Medium. Good for volatility, but thermal stress can cause de-iodination (degradation).
Sensitivity (LOD) High (ng levels).Poor (µg levels) due to low extinction coefficient.High, but compromised by thermal breakdown.
Linearity Non-linear (requires polynomial fit or linearization).Linear (Beer-Lambert Law).Linear (within dynamic range).
Robustness High. Unaffected by mobile phase UV cut-off.Low. Susceptible to gradient baseline drift and solvent interference.Low. Injector port activity can degrade the analyte.

Expert Insight: While GC-MS is excellent for residual solvents, the iodomethyl group is a good leaving group. At typical GC injector temperatures (200°C+), 4,4-difluoro-2-(iodomethyl)oxolane risks eliminating HI to form the olefin, leading to false impurity profiles. HPLC-CAD operates at ambient temperature, preserving integral structure.

Part 2: Core Validation Protocol (HPLC-CAD)

This section details the validation of the HPLC-CAD method. The protocol is designed to be "self-validating" by incorporating system suitability checks that flag instability immediately.

Chromatographic Conditions
  • Column: C18 or PFP (Pentafluorophenyl) – PFP offers enhanced selectivity for halogenated compounds via

    
    -
    
    
    
    and dipole interactions.
    • Dimensions: 150 mm x 4.6 mm, 3.0 µm or sub-2 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

    • Note: Avoid Methanol. Nucleophilic attack by methoxide (trace) on the iodomethyl group can occur over long sequences.

  • Gradient: 5% B to 95% B over 15 mins (Generic scouting gradient).

  • Detector: Charged Aerosol Detector (Evaporation Temp: 35°C).

  • Sample Diluent: 50:50 Water:Acetonitrile (Match initial gradient to prevent peak distortion).

Validation Parameters (ICH Q2)

A. Specificity (Stress Testing)

  • Protocol: Expose sample to Acid (0.1N HCl), Base (0.1N NaOH), Peroxide (3%

    
    ), and Light (UV/Vis) for 24 hours.
    
  • Acceptance: Resolution (

    
    ) > 1.5 between the main peak and any degradants.
    
  • Causality: The base stress is critical; the 4,4-difluoro group activates the ring, making it susceptible to HF elimination. If the method cannot separate the "de-HF" olefin impurity, it is not specific.

B. Linearity (The CAD Challenge)

  • Issue: CAD response follows a power law (

    
    ).
    
  • Solution: Do not force a linear fit (

    
     will be deceptive). Use a Quadratic Fit  or the detector's built-in Power Function  linearization.
    
  • Protocol: Prepare 5 concentration levels (50% to 150% of target).

  • Acceptance: Coefficient of determination (

    
    ) > 0.99 using the appropriate regression model.
    

C. Accuracy & Recovery

  • Protocol: Spike the intermediate into a "blank" matrix (if applicable) or perform standard addition at 80%, 100%, and 120%.

  • Acceptance: Mean recovery 98.0% – 102.0%.

D. Solution Stability (Crucial for Iodides)

  • Protocol: Inject the standard solution every hour for 24 hours.

  • Acceptance: No new peaks > 0.1% area; Main peak area %RSD < 2.0%.

  • Mitigation: If instability is observed, use amber glassware and autosampler cooling (4°C). Alkyl iodides are photosensitive, releasing free iodine (turning the solution yellow).

Part 3: Visualization & Workflows

Figure 1: Method Development Decision Tree

Caption: Logical flow for selecting the optimal analytical technique based on compound properties.

MethodSelection Start Start: Analyze 4,4-Difluoro-2-(iodomethyl)oxolane CheckUV Does it have a strong Chromophore? Start->CheckUV UV_Yes Use HPLC-UV CheckUV->UV_Yes Yes UV_No No (Weak UV at ~255nm) CheckUV->UV_No No CheckVolatile Is it Thermally Stable > 150°C? Volatile_Yes Use GC-FID/MS CheckVolatile->Volatile_Yes Yes Volatile_No No (Risk of HI elimination) CheckVolatile->Volatile_No No UV_No->CheckVolatile SelectCAD Recommended: HPLC-CAD (Universal, Ambient Temp) Volatile_No->SelectCAD Routine QC SelectLCMS Alternative: LC-MS (APCI) (If sensitivity < 10 ng required) Volatile_No->SelectLCMS Trace Impurities

Figure 2: Validation Workflow (ICH Q2)

Caption: Step-by-step validation lifecycle ensuring data integrity and regulatory compliance.

ValidationWorkflow Step1 1. Specificity (Stress Testing) Step2 2. Linearity (Quadratic Fit) Step1->Step2 Step3 3. Accuracy (Spike Recovery) Step2->Step3 Step4 4. Precision (Repeatability) Step3->Step4 Step5 5. Robustness (Flow/Temp/pH) Step4->Step5 Decision Pass Criteria? Step5->Decision Fail Redesign Method Decision->Fail No Report Generate SOP Decision->Report Yes Fail->Step1

Part 4: Handling & Safety (The "Self-Validating" System)

To ensure the protocol works every time, you must control the environment. This is the "Trustworthiness" pillar.

  • Peroxide Check: Do not use Tetrahydrofuran (THF) as a diluent. Although the analyte is an oxolane (THF derivative), using THF solvent can introduce peroxides that oxidize the iodide to Iodine (

    
    ), causing new impurity peaks. Use Acetonitrile .[3][4]
    
  • Amber Glass: The iodomethyl group is photolabile. Validation must prove that samples stored in clear glass degrade vs. amber glass.

    • Experiment: Expose Solution A (Clear) and Solution B (Amber) to benchtop light for 4 hours.

    • Expectation: Solution A shows a rise in free iodine (yellowing) or hydrolysis products.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Gamache, P. H., et al. (2020). Charged Aerosol Detection for Liquid Chromatography. Thermo Fisher Scientific.[5] Link

  • Zielke, B. T. (2024).[6] Determination of residual alkyl iodides and alkyl bromides as their corresponding alkyl chlorides in drug substances by headspace GC-FID. Heliyon, 10(24).[6] Link

  • Magnusson, B., & Örnemark, U. (2014). Eurachem Guide: The Fitness for Purpose of Analytical Methods – A Laboratory Guide to Method Validation and Related Topics. Eurachem. Link

Sources

Spectroscopic Characterization Guide: 4,4-Difluoro-2-(iodomethyl)oxolane and Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

4,4-Difluoro-2-(iodomethyl)oxolane (CAS: 2138271-33-5) is a high-value fluorinated building block. It serves as a critical intermediate in the synthesis of nucleoside analogues and proline mimics where the gem-difluoro group acts as a bioisostere for a carbonyl oxygen or to modulate pKa and lipophilicity via the gauche effect.

The Challenge: Distinguishing this specific regioisomer from its 3,3-difluoro analogues and confirming the integrity of the iodine handle (vs. chloro/bromo contaminants from precursors) is spectroscopically non-trivial due to second-order coupling effects.

The Solution: This guide provides a comparative spectroscopic framework focusing on the Heavy Atom Effect in


C NMR and the diastereotopic splitting patterns in 

F NMR to definitively validate the structure.

Structural & Conformational Logic

Before analyzing spectra, one must understand the molecule's geometry. The 4,4-difluoro substitution imposes a specific ring pucker due to the dipole-dipole repulsion of the fluorine atoms and the anomeric effect if heteroatoms are adjacent.

Comparative Analogue Analysis
Feature4,4-Difluoro-2-(iodomethyl)oxolane 3,3-Difluoro-2-(iodomethyl)oxolane 2-(Iodomethyl)oxolane (Parent)
Ring Pucker C4-Envelope (favored to minimize F-dipoles)C3-EnvelopeTwisted Envelope
Electronic Effect

-inductive withdrawal on C3/C5
Strong withdrawal on C2 (anomeric center)Standard ether induction
Key Application Proline mimic (remote fluorination)Nucleoside mimic (proximal fluorination)General intermediate

Spectroscopic Comparison: The "Fingerprint"

A. C NMR: The Heavy Atom Effect (Critical Check)

The most definitive method to distinguish the Iodomethyl derivative from Bromomethyl or Chloromethyl analogues (common synthesis impurities) is Carbon-13 NMR. Iodine exerts a "Heavy Atom Effect," causing a significant upfield shift (shielding) of the attached carbon, often pushing it into the negative ppm range or very low positive field.

  • 
     (Target): 
    
    
    
    -5 to +10 ppm.
  • 
     (Analogue): 
    
    
    
    30 to 40 ppm.
  • 
     (Analogue): 
    
    
    
    45 to 55 ppm.

Diagnostic Rule: If your terminal methylene carbon signal is above 20 ppm, you do not have the iodide.

B. F NMR: Diastereotopic Splitting

In the 4,4-difluorooxolane ring, the two fluorine atoms are diastereotopic (non-equivalent) due to the chiral center at C2. They do not appear as a simple singlet or doublet.

  • Pattern: AB quartet (or ABX/ABXY system if coupling to protons is resolved).

  • Shift Range: Typically

    
     -100 to -130 ppm.
    
  • Coupling (

    
    ):  Large geminal coupling, typically 220–240 Hz .[1]
    
C. H NMR: Regioisomer Distinction

Distinguishing the 4,4-difluoro from the 3,3-difluoro isomer relies on proton coupling networks.

  • 4,4-Difluoro: The C2 proton (chiral center) is separated from the fluorines by a methylene group (C3). You will see complex multiplets for the C3 protons due to vicinal coupling with F (

    
    ).
    
  • 3,3-Difluoro: The C2 proton is vicinal to the fluorines. The C2-H signal will show direct, large splitting by the adjacent fluorines.

Experimental Data Summary

The following table synthesizes characteristic spectral data for the target and its primary analogues.

Table 1: Comparative Spectroscopic Data

NucleusParameter4,4-Difluoro-2-(iodomethyl) (Target)4,4-Difluoro-2-(bromomethyl) (Analogue)2-(Iodomethyl)oxolane (Non-F Control)

C NMR

Shift

5 – 9 ppm
(Characteristic Upfield)

34 – 38 ppm

8 – 10 ppm

Shift

125 – 130 ppm (t,

)

125 – 130 ppm
N/A

F NMR
Shift

-105 to -120 ppm (AB system)

-105 to -120 ppm
N/A

~235 Hz~235 HzN/A

H NMR

Shift

3.2 – 3.4 ppm (Shielded)

3.4 – 3.6 ppm

3.1 – 3.3 ppm
H3 Protons Multiplet (coupling to F)Multiplet (coupling to F)Simple multiplet

Validated Synthesis & Characterization Protocol

To ensure high spectral purity, the following conversion from the alcohol precursor is recommended. This protocol minimizes the formation of elimination side products (difluoro-olefins).

Workflow Diagram

SynthesisWorkflow Start 4,4-Difluoro-2- (hydroxymethyl)oxolane Step1 Activation (MsCl, Et3N, 0°C) Start->Step1 Intermediate Mesylate Intermediate Step1->Intermediate Step2 Finkelstein (NaI, Acetone, Reflux) Intermediate->Step2 Product 4,4-Difluoro-2- (iodomethyl)oxolane Step2->Product Check CRITICAL QC: 13C NMR < 10 ppm Product->Check Validate

Caption: Two-step synthesis via mesylation and Finkelstein exchange. The critical QC step relies on the heavy atom effect in Carbon NMR.

Detailed Protocol
  • Activation (Mesylation):

    • Dissolve 4,4-difluoro-2-(hydroxymethyl)oxolane in dry DCM.

    • Add 1.5 eq. triethylamine (Et

      
      N). Cool to 0°C.
      
    • Dropwise add 1.2 eq. methanesulfonyl chloride (MsCl).[2]

    • Checkpoint: TLC should show complete consumption of polar alcohol.

  • Substitution (Finkelstein):

    • Dissolve the crude mesylate in reagent-grade Acetone (0.2 M).

    • Add 5.0 eq.[3][4][5] Sodium Iodide (NaI). The excess is crucial to drive the equilibrium.

    • Reflux for 4–6 hours. A white precipitate (NaOMs) will form.

  • Workup:

    • Dilute with Et

      
      O (precipitates remaining salts).
      
    • Wash with 10% Na

      
      S
      
      
      
      O
      
      
      (removes iodine color/impurities).
  • Characterization (The "Trust" Step):

    • Run

      
      C NMR immediately.
      
    • Pass Criteria: Signal at

      
       ~5–9 ppm.
      
    • Fail Criteria: Signal at

      
       ~37 ppm (unreacted mesylate) or 
      
      
      
      ~120-150 ppm (elimination to alkene).

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[6][7] Journal of Organic Chemistry, 1997, 62, 7512–7515. Link

  • Dolbier, W. R. "Guide to Fluorine NMR for Organic Chemists." Wiley, 2009. (Standard text for F coupling constants and ranges).
  • Linclau, B. et al. "Synthesis of fluorinated carbohydrates and their application in glycobiology." Chemical Society Reviews, 2022.
  • Reich, H. J. "WinPLT NMR Data: Chemical Shifts of Carbon." University of Wisconsin-Madison. (Source for Heavy Atom Effect data). Link

  • Carreira, E. M. et al. "Synthesis of gem-Difluorinated Heterocycles." Angewandte Chemie Int. Ed., 2014.[8] (Methodology for gem-difluoro ring synthesis).

Sources

The Gem-Difluoro Advantage: A Comparative Guide to the Biological Activity of Nucleoside Analogues Derived from 4,4-Difluoro-2-(iodomethyl)oxolane

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique properties of fluorine can profoundly influence a compound's metabolic stability, binding affinity, and overall therapeutic profile. Among the most successful applications of this strategy is the development of gem-difluorinated nucleoside analogues, a class of compounds with potent antiviral and anticancer activities.

This guide provides an in-depth comparison of the biological performance of compounds synthesized from the key building block, 4,4-Difluoro-2-(iodomethyl)oxolane. We will explore the synthetic rationale, compare biological data against critical alternatives, and provide the detailed experimental frameworks necessary to validate these findings. Our focus is not merely on protocols but on the causality behind the molecular design and experimental choices that underscore the power of the gem-difluoro motif.

Synthetic Strategies: From a Fluorinated Building Block to a Bioactive Nucleoside

The journey from a simple fluorinated oxolane to a complex, biologically active nucleoside like Gemcitabine (2'-deoxy-2',2'-difluorocytidine) is a testament to strategic organic synthesis. The 4,4-Difluoro-2-(iodomethyl)oxolane represents a valuable chiral pool starting material, providing the core 2-deoxy-2,2-difluororibose sugar moiety that is essential for the activity of this class of drugs.

Proposed Convergent Synthesis from 4,4-Difluoro-2-(iodomethyl)oxolane

A convergent synthesis, where the sugar and base moieties are prepared separately and then coupled, is a common and flexible approach. The iodomethyl group on our precursor is a prime handle for nucleophilic substitution to introduce the nucleobase.

The causality for choosing this convergent route lies in its modularity. It allows for the independent synthesis and optimization of both the sugar and various nucleobases (e.g., cytosine, uracil, adenine), facilitating the creation of a library of analogues for structure-activity relationship (SAR) studies.

A 4,4-Difluoro-2- (iodomethyl)oxolane B Protection of 5'-Hydroxyl A->B e.g., TBDMSCl C Activation of Anomeric Carbon B->C e.g., Acylation D Protected 2-deoxy- 2,2-difluororibosyl Donor C->D F Glycosylation (Coupling Reaction) D->F Lewis Acid Catalyst (e.g., TMSOTf) E Silylated Nucleobase (e.g., Cytosine) E->F G Protected Nucleoside (Anomeric Mixture) F->G H Chromatographic Separation of Anomers G->H I Deprotection H->I e.g., NH3/MeOH J Final Compound (e.g., Gemcitabine) I->J

Caption: Proposed convergent synthesis workflow.

Alternative Strategy: The Linear Synthesis Approach

An alternative is the linear synthesis, where the nucleobase is constructed stepwise onto an amino-sugar precursor. This method can sometimes be more step-economical but may offer less flexibility for varying the base. A review of Gemcitabine syntheses highlights a linear approach starting from a 3,5-di-O-benzoyl-2-deoxy-2,2-difluororibose intermediate, which is then converted to a glycosyl urea and cyclized to form the pyrimidine ring.[1][2] While our specific starting material is not used, the core difluorinated sugar is the key player.

Comparison of Synthetic Routes:

FeatureProposed Convergent SynthesisAlternative Linear Synthesis
Flexibility High; allows for easy variation of the nucleobase.Lower; the base is constructed on the sugar.
Key Challenge Controlling the stereochemistry (anomeric selectivity) during the glycosylation step.[3]Often requires more complex cyclization chemistry and can also result in anomeric mixtures.[1]
Purification Requires separation of α and β anomers.May require multiple intermediate purifications.
Overall Yield Highly variable depending on the efficiency of the coupling and separation.Can be efficient if key steps are high-yielding.[2]

Comparative Biological Activity: The Critical Role of the gem-Difluoro Group

The introduction of two fluorine atoms at the 2' position of the ribose sugar is not an arbitrary choice. This modification is directly responsible for the enhanced biological activity and unique mechanism of action of these compounds.

Antiviral Activity

Gemcitabine, a direct analogue of compounds derivable from our precursor, has demonstrated potent, broad-spectrum antiviral activity against a range of RNA and DNA viruses.[4] This activity is significantly greater than its monofluorinated or non-fluorinated counterparts.

A key study on SARS-CoV-2 highlights this disparity. Gemcitabine (2',2'-difluoro) was found to be highly potent, whereas its monofluorinated analogue, 2'-fluoro-2'-deoxycytidine (2FdC), was only marginally active.[5][6] This underscores that the difluoro substitution is critical for conferring potent antiviral efficacy.[5]

Table 1: Comparative Antiviral Activity against SARS-CoV-2 (Vero CCL-81 cells)

CompoundTargetEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
Gemcitabine (2',2'-difluoro)SARS-CoV-21.2[5][6]> 300[5][6]> 250
2FdC (2'-monofluoro)SARS-CoV-2175.2[5][6]> 300[5][6]> 1.7
Remdesivir (Reference)SARS-CoV-235.4[5][6]> 300[5][6]> 8.5

Data sourced from a comparative study on SARS-CoV-2.[5][6]

Derivatives of Gemcitabine have also shown potent activity against influenza viruses, with EC₅₀ values in the sub-micromolar range, comparable to or exceeding the efficacy of other hit compounds in screening libraries.[7]

Anticancer Activity

Gemcitabine is a well-established chemotherapeutic agent used in the treatment of various solid tumors, including pancreatic, non-small cell lung, bladder, and breast cancers.[3][8] Its anticancer effect stems from its ability to inhibit DNA synthesis and induce apoptosis. The activation of Gemcitabine requires intracellular phosphorylation, a process initiated by deoxycytidine kinase (DCK).[8]

Mechanism of Action: More Than Just a Nucleoside Mimic

The gem-difluoro motif imparts a unique mechanism of action that goes beyond simple chain termination. After being phosphorylated intracellularly to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms, Gemcitabine executes a multi-pronged attack.[8]

  • Inhibition of Ribonucleotide Reductase (RNR): The diphosphate metabolite, dFdCDP, is a potent inhibitor of RNR. This enzyme is crucial for converting ribonucleotides into the deoxyribonucleotides required for DNA synthesis and repair.[8] Its inhibition leads to a depletion of the cellular pool of dNTPs, which self-potentiates the action of Gemcitabine by reducing the competition for its triphosphate form to be incorporated into DNA.

  • Masked Chain Termination: The triphosphate metabolite, dFdCTP, is incorporated into growing DNA strands by DNA polymerase. After its incorporation, one more nucleotide is added before DNA synthesis is halted. This "masked" termination makes it difficult for cellular exonuclease proofreading enzymes to recognize and remove the fraudulent nucleotide, leading to irreparable DNA damage and apoptosis.[8]

  • Inhibition of Pyrimidine Biosynthesis & Immune Activation: As a cytidine analogue, Gemcitabine interferes with the pyrimidine biosynthesis pathway. This interference can lead to an imbalance in nucleotide pools, which has been shown to activate innate immunity and induce the expression of interferon-stimulated genes, contributing to its antiviral effect.[3][4]

cluster_0 Cellular Metabolism cluster_1 Cellular Targets & Effects Gem Gemcitabine (dFdC) dFdCMP dFdCMP Gem->dFdCMP dCK dFdCDP dFdCDP dFdCMP->dFdCDP dFdCTP dFdCTP dFdCDP->dFdCTP RNR Ribonucleotide Reductase (RNR) dFdCDP->RNR Inhibits DNA_Synth DNA Synthesis dFdCTP->DNA_Synth Incorporated into DNA, causes Masked Chain Termination dNTP_pool dNTP Pool (for DNA synthesis) RNR->dNTP_pool Produces Apoptosis Apoptosis DNA_Synth->Apoptosis

Caption: Mechanism of action for Gemcitabine.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of the data presented, we outline the core methodologies for assessing the biological activity of these compounds.

Protocol 1: MTT Assay for Cytotoxicity (CC₅₀ Determination)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. It is crucial for determining the concentration at which a compound becomes toxic to the host cells, allowing for the calculation of the selectivity index.

Principle: Metabolically active cells use mitochondrial reductase enzymes to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[5][9][10]

Step-by-Step Methodology:

  • Cell Seeding: Seed host cells (e.g., Vero, MDCK, or a relevant cancer cell line) in a 96-well plate at a predetermined density to achieve ~80-90% confluency after 24 hours. Incubate at 37°C with 5% CO₂.[7]

  • Compound Preparation: Prepare a series of 2-fold serial dilutions of the test compound (and controls) in a fresh culture medium.

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of the test compound. Include "cells only" (no drug) and "medium only" (no cells) controls. Incubate for a period relevant to the antiviral or anticancer assay (e.g., 24-72 hours).

  • MTT Addition: Add 10-20 µL of a 5 mg/mL MTT stock solution in sterile PBS to each well. Incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.[10]

  • Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals. Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5]

  • Data Acquisition: Read the absorbance of each well using a microplate spectrophotometer at a wavelength of 570-590 nm.[5][10]

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the viability against the log of the compound concentration and use non-linear regression analysis to determine the 50% cytotoxic concentration (CC₅₀).

Protocol 2: Plaque Reduction Assay for Antiviral Activity (EC₅₀ Determination)

This is the gold standard functional assay for quantifying the infectivity of lytic viruses and determining the efficacy of antiviral compounds.[11][12]

Principle: The assay measures the ability of a compound to inhibit the formation of plaques (localized areas of cell death) caused by viral infection in a confluent monolayer of host cells. The reduction in the number of plaques is proportional to the antiviral activity of the compound.

Step-by-Step Methodology:

  • Cell Seeding: Seed susceptible host cells (e.g., MDCK for influenza, Vero E6 for SARS-CoV-2) in 6-well or 12-well plates to form a confluent monolayer overnight.[11]

  • Virus & Compound Preparation: Prepare serial dilutions of the test compound in an appropriate infection medium. In a separate set of tubes, mix each compound dilution with a known amount of virus (to yield 50-100 plaques per well in the control). Incubate this mixture for 1 hour at 37°C to allow the compound to interact with the virus.

  • Infection: Wash the cell monolayers with sterile PBS. Inoculate the cells with the virus-compound mixtures. Also, include a "virus control" (virus, no drug) and a "cell control" (no virus, no drug). Allow the virus to adsorb for 1 hour, gently rocking the plates every 15-20 minutes.[13]

  • Overlay Application: After adsorption, aspirate the inoculum. Add a semi-solid overlay medium (e.g., containing 1% methylcellulose or 0.6% agarose) mixed with the corresponding concentration of the test compound. This immobilizes the virus particles, ensuring that new infections are restricted to neighboring cells, thus forming discrete plaques.[13][14]

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for 2-4 days, or until plaques are visible.

  • Plaque Visualization: Aspirate the overlay. Fix the cells with a fixative solution (e.g., 10% formaldehyde). Stain the cell monolayer with a staining solution, such as 0.1% crystal violet. The viable cells will stain purple, while the plaques will appear as clear, unstained zones.[12]

  • Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the 50% effective concentration (EC₅₀) by plotting the percentage of inhibition against the log of the compound concentration.

Conclusion

References

  • Comparison of Antiviral Activity of Gemcitabine with 2′-Fluoro-2′-Deoxycytidine and Combination Therapy with Remdesivir against SARS-CoV-2. MDPI. [Link]

  • Evaluation of Antiviral Activity of Gemcitabine Derivatives against Influenza Virus and Severe Acute Respiratory Syndrome Coronavirus 2. PMC. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Gemcitabine and Nucleos(t)ide Synthesis Inhibitors Are Broad-Spectrum Antiviral Drugs that Activate Innate Immunity. PMC - NIH. [Link]

  • MTT Cell Assay Protocol. University of Texas Health Science Center at San Antonio. [Link]

  • The synthesis of gemcitabine. CORE. [Link]

  • Comparison of Antiviral Activity of Gemcitabine with 2′-Fluoro-2′-Deoxycytidine and Combination Therapy with Remdesivir against SARS-CoV-2. ResearchGate. [Link]

  • Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS‐CoV‐2. PMC. [Link]

  • Plaque Reduction Neutralization Test (PRNT) Protocol. Creative Biolabs. [Link]

  • A Linear Synthesis of Gemcitabine. ResearchGate. [Link]

  • Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems. PMC. [Link]

  • A Linear Synthesis of Gemcitabine. PubMed. [Link]

  • Viral Plaque Assay Kit. Cell Biolabs, Inc.[Link]

  • The synthesis of gemcitabine. Request PDF - ResearchGate. [Link]

  • High-selectivity synthesis method for gemcitabine intermediate. Eureka | Patsnap. [Link]

  • Attempts to remodel the pathways of gemcitabine metabolism: Recent approaches to overcoming tumours with acquired chemoresistance. ScienceDirect. [Link]

Sources

Comparative Guide: Late-Stage Difluoromethylation Methods

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The Imperative

In modern drug discovery, the difluoromethyl group (


) is not merely a fluorinated appendage; it is a strategic lipophilic bioisostere  for hydroxyl (

) and thiol (

) groups. Unlike the chemically inert trifluoromethyl (

) group, the

moiety contains an acidic proton (

), allowing it to function as a weak hydrogen bond donor while significantly improving membrane permeability and metabolic stability (blocking oxidative metabolism at the

-position).

This guide objectively compares the three dominant methodologies for installing this motif: Radical C-H Functionalization , Nucleophilic Addition , and Photoredox Catalysis .

Strategic Decision Matrix

Selecting the correct difluoromethylation method is strictly substrate-dependent.[1] Use the following logic flow to determine the optimal protocol for your scaffold.

DifluoroSelection Start Target Substrate Type Functionalization Site? Start->Type Hetero Heterocycle C-H (Late-Stage) Type->Hetero C(sp2)-H Carbonyl Aldehyde/Ketone (C=O) Type->Carbonyl C(sp2)=O Thiol Thiol/Phenol (X-H) Type->Thiol Heteroatom Radical Radical Method (Baran Reagent) Hetero->Radical Innate Reactivity Photo Photoredox Catalysis (Ir/Ru + Sulfinate) Hetero->Photo Mild/Selective Nucl Nucleophilic Method (Hu Reagent/TMS-CF2H) Carbonyl->Nucl 1,2-Addition Electro Electrophilic Method (S-CF2H Sulfonium) Thiol->Electro S_N2 / Carbene

Figure 1: Decision tree for selecting difluoromethylation reagents based on substrate electronic properties.

Deep Dive: Comparative Analysis of Methodologies

A. Radical C-H Difluoromethylation (The "Baran" Protocol)

Primary Reagent: Zinc Difluoromethanesulfinate (DFMS,


)
Mechanism:  Oxidative radical generation.

This method, popularized by the Baran lab, utilizes a bench-stable zinc sulfinate salt ("Baran Diversinate"). It is the "sledgehammer" approach for innate functionalization of electron-deficient heterocycles.

  • Causality: The reaction relies on the oxidation of the sulfinate to a sulfonyl radical, which desulfonylates to release the electrophilic

    
     radical. This radical preferentially attacks the most electron-rich position of electron-deficient heterocycles (Minisci-type reactivity).
    
  • Pros: No pre-functionalization (halide/boronic acid) required; operational simplicity (open-to-air).

  • Cons: Moderate yields (often 30-50%); requires stoichiometric oxidants (TBHP); regioselectivity is dictated by innate electronics, which can be hard to override.

B. Nucleophilic Difluoromethylation (The "Hu" Protocol)

Primary Reagent: (Difluoromethyl)trimethylsilane (


) or Difluoromethyl phenyl sulfone (

). Mechanism: Fluoride-induced desilylation or base-mediated deprotonation.

Jinbo Hu’s group revolutionized this field by stabilizing the elusive "difluoromethyl anion" equivalent.


 is notoriously unstable compared to 

due to alpha-elimination of fluoride to form difluorocarbene.
  • Causality: Successful protocols use Lewis bases (like CsF or tBuOK) to activate the Si-C bond while trapping the anion with the carbonyl electrophile faster than it decomposes to carbene.

  • Pros: Excellent for converting aldehydes/ketones to

    
    -difluoromethyl alcohols; high stereocontrol possible with chiral catalysts.
    
  • Cons: Reagents can be sensitive to moisture; limited to electrophilic substrates (carbonyls, imines).

C. Photoredox Difluoromethylation

Primary Reagents: Sodium difluoromethanesulfinate (


) or S-difluoromethyl sulfonium salts.
Mechanism:  Single Electron Transfer (SET) via visible light excitation.

Expert Insight: While the Baran method uses chemical oxidants, photoredox uses light to generate the radical. This allows for milder conditions and often better functional group tolerance, particularly for substrates sensitive to peroxides.

Performance Metrics Comparison

FeatureRadical (Zn-Sulfinate)Nucleophilic (

)
Photoredox (

)
Primary Substrate Heteroarenes (Pyridines, Quinolines)Aldehydes, Ketones, IminesArenes, Styrenes, Alkenes
Bond Formed



/

Mechanism Minisci Radical SubstitutionNucleophilic 1,2-AdditionSET / Radical Cross-Coupling
Reagent Stability High (Solid, Shelf-stable)Low/Moderate (Liquid, Moisture sensitive)Moderate (Depends on precursor)
Typical Yield 30–60%60–90%50–80%
Regioselectivity Innate (Electronic control)Site-specific (C=O carbon)Tunable (Catalyst control)
Operational Ease High (Open flask)Moderate (Inert atmosphere)Moderate (Light source required)

Experimental Protocols (Self-Validating Systems)

Protocol A: Innate C-H Difluoromethylation (Baran Method)

Use this for late-stage functionalization of complex heterocycles.

Reagents:

  • Substrate (1.0 equiv)

  • Zinc Difluoromethanesulfinate (DFMS) (3.0 equiv)

  • tert-Butyl Hydroperoxide (TBHP) (70% aq., 5.0 equiv)

  • Dichloromethane (DCM) / Water (2.5:1 ratio)

  • Trifluoroacetic acid (TFA) (1.0 equiv) - Critical for protonating basic heterocycles to increase electrophilicity.

Step-by-Step:

  • Setup: To a vial equipped with a stir bar, add the heterocycle (0.5 mmol) and DFMS (1.5 mmol).

  • Solvent: Add DCM (1.25 mL) and Water (0.5 mL). The biphasic system helps solubilize the inorganic salts and the organic substrate.

  • Activation: Add TFA (0.5 mmol) followed by dropwise addition of TBHP (2.5 mmol) at room temperature.

    • Checkpoint: Vigorous stirring is essential to create an emulsion.

  • Reaction: Stir vigorously at room temperature for 12–24 hours.

    • Validation: Monitor by LCMS. If conversion is <50% after 6 hours, add a second portion of DFMS (1.0 equiv) and TBHP (2.0 equiv).

  • Workup: Quench with saturated aq.

    
    . Extract with DCM (3x). Dry over 
    
    
    
    .
  • Purification: Flash chromatography. Note that

    
     products are often only slightly less polar than the starting material.
    
Protocol B: Nucleophilic Difluoromethylation of Aldehydes (Hu Method)

Use this for synthesizing


-difluoromethyl alcohols.

Reagents:

  • Aldehyde (1.0 equiv)

  • 
     (1.5 equiv)
    
  • CsF (20 mol%) or TBAT (catalytic)

  • Solvent: DMF or THF (Dry)

Step-by-Step:

  • Inert Setup: Flame-dry a round-bottom flask and cool under Argon.

  • Dissolution: Add aldehyde (1.0 mmol) and

    
     (1.5 mmol) in dry DMF (3 mL).
    
  • Initiation: Cool to 0°C. Add CsF (0.2 mmol) or TBAT.

    • Mechanistic Note: The fluoride initiates the desilylation. Low temperature prevents the rapid decomposition of the generated

      
       species into difluorocarbene (
      
      
      
      ).
  • Reaction: Stir at 0°C for 2 hours, then warm to room temperature.

  • Hydrolysis: Add 1M HCl (2 mL) and stir for 30 mins to cleave the intermediate silyl ether.

  • Workup: Standard extraction with Ethyl Acetate.

Mechanistic Visualization

The following diagram illustrates the divergent pathways of the radical vs. nucleophilic approaches.

MechanismComparison cluster_0 Radical Pathway (Baran) cluster_1 Nucleophilic Pathway (Hu) DFMS Zn(SO2CF2H)2 Radical •CF2H DFMS->Radical Oxidation (-SO2) Hetero Heterocycle-H Radical->Hetero Minisci Attack Product1 Heterocycle-CF2H Hetero->Product1 -H• TMS TMS-CF2H Anion [CF2H]- TMS->Anion F- Initiation Carb C=O Anion->Carb 1,2-Addition (Fast) Product2 C(OH)CF2H Carb->Product2 H+ Workup

Figure 2: Mechanistic divergence between Radical Minisci-type substitution and Nucleophilic addition.

References

  • Fujiwara, Y., et al. (2012).[2] Practical and innate carbon–hydrogen functionalization of heterocycles. Nature, 492, 95–99.[2] [Link]

  • Zhao, Y., Huang, W., Zheng, J., & Hu, J. (2011). Efficient and Direct Nucleophilic Difluoromethylation of Carbonyl Compounds and Imines with Me3SiCF2H at Ambient or Low Temperature.[3] Organic Letters, 13(19), 5342–5345. [Link]

  • Prakash, G. K. S., & Hu, J. (2005). Selective Fluoroalkylation of Organic Compounds: Nucleophilic Difluoromethylation. Accounts of Chemical Research, 48(10). [Link]

  • Beatty, J. W., & Stephenson, C. R. J. (2015). Amine Functionalization via Oxidative Photoredox Catalysis: Methodology Development and Complex Molecule Synthesis. Accounts of Chemical Research, 48(5), 1474–1484. [Link]

  • Ni, C., & Hu, J. (2016).[2] Recent Advances in Difluoromethylation Reactions. Chemical Society Reviews, 45, 5441-5454. [Link]

Sources

Strategic Guide: Assessing Novelty & Utility of 4,4-Difluoro-2-(iodomethyl)oxolane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Metabolic Shield" Strategy

In modern drug discovery, the tetrahydrofuran (THF) ring is a privileged scaffold, prevalent in nucleoside analogs, polyether antibiotics, and fragment-based lead compounds. However, the native THF ring suffers from a critical liability: metabolic oxidation at the C-4 and C-5 positions by Cytochrome P450 enzymes.

4,4-Difluoro-2-(iodomethyl)oxolane represents a strategic building block designed to overcome this limitation. By installing a gem-difluoro group at the C-4 position, this scaffold achieves three distinct medicinal chemistry objectives:

  • Metabolic Blocking: Steric and electronic protection of the vulnerable C-4 methylene.

  • Lipophilicity Modulation: Tuning LogP without significant steric bulk increase (fluorine as a bioisostere of hydrogen).

  • Conformational Locking: Leveraging the gauche effect to bias the ring pucker, potentially improving binding affinity.

This guide objectively compares structures derived from this fluorinated building block against their non-fluorinated and isomeric counterparts.

Comparative Analysis: 4,4-Difluoro vs. Alternatives

The decision to incorporate a 4,4-difluoro-THF moiety should be data-driven. The table below contrasts the 4,4-difluoro scaffold with the standard THF and the 3,3-difluoro isomer.

Table 1: Physicochemical & Functional Comparison
FeatureNative Scaffold (2-Iodomethyl-THF)Target Scaffold (4,4-Difluoro-2-iodomethyl-THF)Isomeric Alternative (3,3-Difluoro-2-iodomethyl-THF)
Metabolic Stability Low . High clearance via C-4/C-5 hydroxylation.High . C-4 is blocked; C-5 is electronically deactivated by adjacent CF2.Medium . C-4 remains vulnerable to oxidation.
Lipophilicity (LogP) BaselineIncreased (+0.3 to +0.5) . Fluorine increases lipophilicity in aliphatic chains.Increased . Similar magnitude to 4,4-isomer.
Dipole Moment ~1.75 DHigh (~3.2 D) . Strong vector addition of C-F and C-O dipoles.High . Vector orientation differs, affecting solvation.
Ring Conformation Flexible (Pseudorotation between N and S types).Biased . Prefers conformations placing C-F bonds gauche to ring oxygen.Biased . Distinct pucker; often rigidifies differently than 4,4.
Reactivity (Sn2) High (Primary Iodide).Moderate . Inductive withdrawal by F-atoms reduces nucleophilicity of the transition state.Low . Proximity of CF2 to the reaction center (C2) creates significant inductive deactivation.
Mechanistic Insight: The Fluorine Gauche Effect

Unlike bulky alkyl groups that favor anti conformations to minimize sterics, C–F bonds and C–O bonds on the THF ring exhibit a preference for the gauche orientation due to hyperconjugation (


).
  • Impact: In 4,4-difluoro-THF derivatives, this effect stabilizes specific envelope conformations. If your protein binding pocket requires a specific ring pucker, the 4,4-difluoro analog may lock the bioactive conformation, reducing the entropic penalty of binding.

Decision Logic: When to Use This Scaffold

The following decision tree illustrates the logical flow for selecting the 4,4-difluoro-2-(iodomethyl)oxolane building block over alternatives.

DecisionTree Start Start: Lead Optimization MetabIssue Is the THF ring a metabolic hot spot? Start->MetabIssue CheckPos Where is the oxidation occurring? MetabIssue->CheckPos Yes ConfIssue Is potency limited by entropy (flexible ring)? MetabIssue->ConfIssue No Use44 Use 4,4-Difluoro-THF (Block C4/C5 + Lock Conf) CheckPos->Use44 C4/C5 Oxidation Use33 Use 3,3-Difluoro-THF (Block C3 + Inductive eff) CheckPos->Use33 C3 Oxidation UseNative Use Native THF (Prioritize Solubility) ConfIssue->UseNative No ConfIssue->Use44 Yes (Need S-Type Bias)

Figure 1: Strategic decision tree for selecting fluorinated THF building blocks during Lead Optimization.

Experimental Protocol: C-N Coupling

The most common application of 4,4-difluoro-2-(iodomethyl)oxolane is the alkylation of amines to attach the fluorinated THF tail to a pharmacophore. Due to the inductive electron withdrawal of the fluorine atoms, the iodide is less reactive than a standard alkyl iodide. The protocol below is optimized for this specific building block.

Protocol: N-Alkylation of a Secondary Amine

Objective: Synthesize N-(4,4-difluoro-tetrahydrofuran-2-ylmethyl)-amine derivatives.

Reagents:

  • Substrate: Secondary Amine (1.0 equiv)

  • Reagent: 4,4-Difluoro-2-(iodomethyl)oxolane (1.2 equiv)

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv) - Selected for the "Cesium Effect" to enhance solubility and reactivity.
    
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous).

  • Catalyst: Potassium Iodide (KI) (0.1 equiv) - Optional, to maintain the iodide active species.

Step-by-Step Workflow:

  • Preparation: Flame-dry a reaction vial and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve the secondary amine (1.0 mmol) in anhydrous MeCN (5 mL).

  • Base Addition: Add

    
     (2.0 mmol, 651 mg). Stir for 10 minutes at room temperature to deprotonate/activate the amine.
    
  • Reagent Addition: Add 4,4-difluoro-2-(iodomethyl)oxolane (1.2 mmol, ~298 mg) dropwise via syringe.

  • Thermal Activation:

    • Standard: Heat to 60°C for 12–16 hours.

    • Note: The difluoro-substitution retards the

      
       rate; higher temperatures (up to 80°C) may be required compared to non-fluorinated analogs.
      
  • Monitoring: Monitor by LC-MS. Look for the mass shift corresponding to the alkylated product.

    • QC Check: The starting iodide may degrade if heated excessively (>90°C) for prolonged periods.

  • Workup: Cool to RT. Filter off inorganic solids through a Celite pad. Concentrate the filtrate in vacuo.

  • Purification: Purify via Flash Column Chromatography (Hexanes/EtOAc gradient). The fluorinated product often elutes faster than the non-fluorinated analog due to lower polarizability.

Self-Validating QC System
  • 
     NMR Validation:  The product must show a distinct gem-difluoro pattern. Typically, you will see an AB quartet (or complex multiplet) around -90 to -110 ppm , decoupled from the proton signals if using 
    
    
    
    -decoupled mode.
  • Mass Spec: The product will exhibit a characteristic lack of M+2 isotope intensity (unlike Cl/Br) but exact mass confirmation is crucial.

Synthesis Pathway Visualization[1]

The following diagram illustrates the synthesis of the building block itself (if not purchased) and its downstream application, highlighting the critical intermediate states.

SynthesisPath Precursor 4,4-Difluoro-2- (hydroxymethyl)THF Activation Activation Step (Appel Reaction or Sulfonate) Precursor->Activation PPh3, I2, Imidazole Iodide 4,4-Difluoro-2- (iodomethyl)oxolane (The Product) Activation->Iodide Iodination Coupling Coupling (Sn2) + Amine/Phenol Iodide->Coupling Cs2CO3, 60°C Drug Final Drug Candidate Coupling->Drug Formation

Figure 2: Synthetic pathway from the alcohol precursor to the final drug candidate.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

  • Linclau, B., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal.[1] Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37, 308-319. Link

  • Sigma-Aldrich Product Catalog . 4,4-Difluoro-2-(iodomethyl)oxolane. Accessed Feb 2026.[2][3] Link

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 4,4-Difluoro-2-(iodomethyl)oxolane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Treat as a High-Potency Alkylating Agent. 4,4-Difluoro-2-(iodomethyl)oxolane combines the lipophilicity of a fluorinated ether with the high reactivity of a primary alkyl iodide. This structure suggests rapid dermal absorption followed by potential alkylation of biological macromolecules (DNA/Proteins). Standard laboratory PPE is insufficient for direct handling.

Immediate "Do's and Don'ts"
CategoryDO DON'T
Containment Always handle in a certified chemical fume hood.Never handle on an open benchtop.
Gloves Use Laminate (Silver Shield/4H) liners or Viton®.Do NOT rely on thin Nitrile for immersion or prolonged contact.
Storage Store cold (2-8°C) and away from light (amber vials).Do not store with strong oxidizers or strong bases.
Waste Segregate as Halogenated Organic Waste .Do not mix with acidic aqueous waste (risk of HI gas).[1]

Hazard Deconstruction & Mechanistic Risks

To select the correct PPE, we must understand the molecular behavior of the compound.

  • The Iodomethyl Moiety (

    
    ):  This is a potent electrophile. Similar to methyl iodide, it can undergo 
    
    
    
    reactions with nucleophilic residues in your body (e.g., cysteine, lysine, DNA bases). This is the primary driver for carcinogenicity and toxicity concerns.
  • The Fluorinated Oxolane Ring: The gem-difluoro (

    
    ) group increases the compound's lipophilicity compared to non-fluorinated analogs. This acts as a "carrier," potentially accelerating the transport of the toxic iodide payload across the dermal barrier.
    
  • Decomposition: Alkyl iodides are light-sensitive. Decomposition releases free iodine (

    
    ) and potentially Hydrogen Iodide (HI), which is corrosive.
    

PPE Selection Matrix

Standard nitrile gloves provide only momentary splash protection against alkyl iodides.

Protection ZoneRecommended EquipmentTechnical Justification
Hand (Primary) Laminate Film (Silver Shield/4H) Alkyl iodides permeate nitrile/latex in <5 minutes. Laminates offer >4 hours breakthrough time.
Hand (Outer) Disposable Nitrile (5-8 mil) Worn over laminate gloves to provide dexterity and grip (laminates are slippery).
Eye/Face Chemical Goggles Safety glasses are insufficient for liquids that are both corrosive and toxic. Prevent vapor absorption via the lacrimal duct.
Respiratory Fume Hood (Engineering Control) Volatility is low-to-moderate, but aerosols are highly toxic. If hood unavailable, use Full-Face Respirator with OV/AG cartridges .
Body Tyvek® Lab Coat + Chemical Apron Cotton lab coats absorb liquids, keeping the toxin against your skin. Tyvek repels splashes.

Glove Permeation Logic

The most common error in handling iodinated intermediates is relying on standard nitrile gloves.

The "Double-Glove" Fallacy: Wearing two pairs of nitrile gloves does not significantly extend breakthrough time for alkyl iodides. The non-polar nature of the iodine-carbon bond facilitates rapid diffusion through the nitrile polymer matrix.

The Correct Protocol:

  • Inner Layer: Laminate (Silver Shield/4H) glove.

  • Outer Layer: Standard Nitrile glove (for fit).

  • Change Frequency: Replace outer nitrile immediately upon splash. Replace inner laminate every 4 hours or end of shift.

Decision Logic: PPE Selection

PPE_Logic cluster_action Action Required Start Handling 4,4-Difluoro-2-(iodomethyl)oxolane Vol_Check Is volume > 10 mL OR Heating involved? Start->Vol_Check Standard_PPE Standard Protocol: - Fume Hood - Goggles - Double Nitrile (Splash Only) Vol_Check->Standard_PPE No (Analytical/Small Scale) High_PPE High Hazard Protocol: - Laminate Liners (Silver Shield) - Face Shield + Goggles - Chem-Resistant Apron Vol_Check->High_PPE Yes (Prep Scale/Synthesis) Permeation Permeation Risk: Alkyl Iodides cross Nitrile in <5 mins Standard_PPE->Permeation WARNING Change_Gloves Change Nitrile immediately upon ANY contact Standard_PPE->Change_Gloves High_PPE->Change_Gloves

Figure 1: PPE Decision Logic based on scale and risk. Note the critical warning regarding nitrile permeation.

Operational Protocol: Safe Handling Workflow

A. Preparation[1][2]
  • Verify Hood Flow: Ensure face velocity is 80–100 fpm.

  • Prepare Quench: Have a beaker of 10% Sodium Thiosulfate (

    
    ) ready. This neutralizes free iodine and reacts with alkyl iodides to form less toxic salts.
    
  • Check Glassware: Use amber glassware to prevent light-induced decomposition (which releases

    
     and HI).
    
B. Transfer & Weighing

Avoid using needles/syringes if possible to prevent high-pressure injection injuries. Use positive-displacement pipettes for small volumes.

  • Don PPE: Put on Laminate liners, then Nitrile gloves.

  • Transfer: Move liquid slowly down the side of the receiving vessel to minimize aerosol generation.

  • Spill Control: Perform all transfers over a disposable absorbent pad.

C. Decontamination & Doffing

Safe removal of PPE is as critical as wearing it.

  • Wipe Down: Wipe all tools/vials with a tissue soaked in dilute thiosulfate, then ethanol, before removing them from the hood.

  • Outer Glove Removal: Remove outer nitrile gloves inside the hood and discard into solid hazardous waste.

  • Laminate Removal: Remove laminate liners without touching the exterior surface.

  • Wash: Wash hands with soap and cool water (warm water opens pores) for 2 minutes.

Workflow Diagram

Handling_Workflow cluster_emergency Emergency Path Prep 1. Prep: Check Hood & Thiosulfate Transfer 2. Transfer: Laminate Gloves + Amber Glass Prep->Transfer Decon 3. Decon: Wipe tools with Thiosulfate Transfer->Decon Spill Spill Occurs Transfer->Spill Disposal 4. Disposal: Halogenated Waste Stream Decon->Disposal Evac Evacuate Area Spill->Evac Large (>50mL) Absorb Absorb with Carbon/Vermiculite Spill->Absorb Small (<50mL)

Figure 2: Operational workflow emphasizing decontamination steps.

Waste Disposal & Emergency Response

Waste Streams
  • Stream A (Product): Halogenated Organic Waste. Label clearly with "Alkyl Iodide - Toxic."

  • Stream B (Solids): Contaminated gloves, tissues, and pads must go into Hazardous Solid Waste , not regular trash.

  • Stream C (Quench): Aqueous thiosulfate washings should be checked for pH and organic content before disposal (usually Aqueous Toxic).

Emergency Procedures
  • Skin Contact: Immediate flush with water for 15 minutes.[2][3][4][5][6] Do not use ethanol (enhances absorption). Seek medical attention; inform medics of "Potential Alkylating Agent Exposure."[3]

  • Eye Contact: Flush for 15 minutes. Consult an ophthalmologist immediately.

  • Spills:

    • Alert personnel.

    • Cover spill with vermiculite or activated charcoal (charcoal binds organic iodides well).

    • Treat the absorbent with dilute sodium thiosulfate solution to neutralize active iodine.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards: Methyl Iodide. (Used as analog for alkyl iodide toxicity). [Link]

  • PubChem. (n.d.). Compound Summary: Tetrahydrofuran (Oxolane). (Reference for ring stability and flammability). [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.